Iopromide-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-24(4-9(28)6-26)18(31)12-13(19)11(17(30)22-3-8(27)5-25)14(20)16(15(12)21)23-10(29)7-32-2/h8-9,25-28H,3-7H2,1-2H3,(H,22,30)(H,23,29)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAIEPBNLOQYER-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)NC(=O)COC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675979 | |
| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189947-73-6 | |
| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methyl-5-{2-[(~2~H_3_)methyloxy]acetamido}benzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Iopromide-d3 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopromide-d3 is the deuterated analog of Iopromide, a widely used, non-ionic, tri-iodinated contrast agent for radiological imaging. The incorporation of three deuterium (B1214612) atoms into the methoxyacetyl group provides a stable isotopic label, making this compound an invaluable tool in analytical and research settings. Its primary application is as an internal standard for the highly accurate quantification of Iopromide in biological matrices and environmental samples using isotope dilution mass spectrometry, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides a comprehensive overview of this compound, its chemical structure, properties, and its critical role in quantitative analysis. A detailed, representative experimental protocol for its use in a bioanalytical method is also presented.
Chemical Identity and Structure
This compound is structurally identical to Iopromide, with the exception of three hydrogen atoms on the methoxy (B1213986) group being replaced by deuterium atoms.
Chemical Structure of this compound:
Caption: The chemical structure of Iopromide, where R = CD3 for this compound.
The IUPAC name for this compound is 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide.
Physicochemical and Quantitative Data
The key physicochemical properties of this compound are summarized in the table below, alongside those of its non-deuterated counterpart, Iopromide, for comparison.
| Property | This compound | Iopromide |
| Molecular Formula | C₁₈H₂₁D₃I₃N₃O₈ | C₁₈H₂₄I₃N₃O₈ |
| Molecular Weight | 794.13 g/mol | 791.11 g/mol |
| Monoisotopic Mass | 793.8886 Da | 790.8697 Da |
| CAS Number | 1189947-73-6 | 73334-07-3 |
| Isotopic Purity | Typically >98% | N/A |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in water, DMSO, and methanol (B129727) | Water soluble |
Applications in Research and Drug Development
The primary and most critical application of this compound is as an internal standard in quantitative bioanalysis. Deuterated standards are considered the "gold standard" for LC-MS/MS assays due to their ability to accurately correct for variations during sample processing and analysis.
Key Applications:
-
Pharmacokinetic (PK) Studies: Accurate quantification of Iopromide in plasma, urine, and other biological fluids is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile. This compound enables precise PK measurements.
-
Therapeutic Drug Monitoring (TDM): Although not typically required for a diagnostic agent administered in a controlled setting, the methodology is applicable.
-
Environmental Monitoring: Iopromide is a known environmental contaminant due to its high usage and persistence. This compound is used to accurately quantify its presence in water and soil samples.
-
Metabolic Studies: The parent drug, Iopromide, is largely excreted unchanged. However, in studies investigating potential minor metabolic pathways, this compound can be used to distinguish the parent drug from any potential metabolites.
The logical workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis is depicted below.
Caption: Workflow for Quantitative Analysis using this compound.
Experimental Protocols
While a specific validated method for Iopromide using this compound is not publicly available, a representative bioanalytical method based on standard practices for small molecules in plasma is detailed below. This protocol is intended as a template and would require optimization and validation according to regulatory guidelines (e.g., FDA, EMA).
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Iopromide and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Solutions:
-
Prepare intermediate stock solutions of Iopromide in methanol:water (50:50, v/v) by serial dilution from the 1 mg/mL stock.
-
Prepare an this compound internal standard (IS) working solution at a concentration of 100 ng/mL in methanol:water (50:50, v/v).
-
-
Calibration Standards (CS) and Quality Controls (QC):
-
Spike blank human plasma with the Iopromide working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 20, 50, 100, 500, 1000 ng/mL).
-
Separately prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, CS, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL this compound).
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that would require optimization.
| Parameter | Condition |
| LC System | High-performance or ultra-high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Iopromide: [M+H]⁺ → Product Ion (To be determined by infusion) this compound: [M+H]⁺ → Product Ion (To be determined by infusion) |
| Ion Source Parameters | Optimized for maximum signal (e.g., Capillary voltage, gas flows, temperature) |
Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound is not readily found. However, its synthesis would follow the established routes for Iopromide, with the introduction of the deuterated methoxy group at the appropriate step. This would typically involve using a deuterated starting material, such as d3-methoxyacetyl chloride, in the acylation step of the 5-amino-2,4,6-triiodoisophthalic acid derivative. The general synthetic scheme for Iopromide involves multiple steps, including iodination, amidation, and acylation.
Conclusion
This compound is an essential analytical tool for researchers and drug development professionals working with its non-labeled counterpart, Iopromide. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable, and accurate quantitative data, which is fundamental for regulatory submissions and a thorough understanding of the compound's behavior in biological and environmental systems. The representative methodologies provided in this guide offer a solid foundation for the development of specific and validated analytical methods.
Iopromide-d3 physical and chemical properties
An In-depth Technical Guide on the Physical and Chemical Properties of Iopromide-d3
Introduction
This compound is the deuterium-labeled form of Iopromide, a non-ionic, water-soluble, iodinated contrast agent used in medical imaging.[1] The incorporation of deuterium (B1214612) atoms (d3) in the methoxy (B1213986) group creates a stable, heavier isotope version of the molecule. This makes this compound an ideal internal standard for quantitative analysis of Iopromide in various matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[1][2] Its physical and chemical properties are nearly identical to those of Iopromide, but its increased mass is easily distinguishable by a mass spectrometer. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental protocols for its analysis.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated Iopromide are also included where available.
| Property | This compound | Iopromide |
| Molecular Formula | C₁₈H₂₁D₃I₃N₃O₈[1][3][4][5] | C₁₈H₂₄I₃N₃O₈[6] |
| Molecular Weight | 794.13 g/mol [1][3][4] | 791.12 g/mol [6][7] |
| Exact Mass | 793.8886 Da[8] | 790.8698 Da[6] |
| CAS Number | 1189947-73-6[3][4][5][8] | 73334-07-3[6] |
| Appearance | Solid[9] | Solid[9] |
| Melting Point | Not available | Broad transition at 160°C[9][10] |
| Boiling Point | Not available | 840.9 ± 65.0 °C (Predicted)[9][10] |
| Solubility | Not available | Freely soluble in water and dimethyl sulfoxide; practically insoluble in ethanol (B145695) and acetone.[9][10] |
| LogP (octanol-water) | -2.1 (Computed)[8] | -2.05[6] |
| pKa | Not available | 10.62 ± 0.70 (Predicted)[9] |
| Storage Conditions | 2-8°C, keep in a dark place, sealed in a dry container.[9] | 2-8°C, keep in a dark place, sealed in a dry container.[9] |
| Synonyms | Iopromide D3 (methoxy D3), Iodopropamine-d3[3][8] | Ultravist, Iopromidum[6] |
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Iopromide in biological and environmental samples. The most common analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Determination of Iopromide in Aqueous Samples using LC-MS/MS with this compound as an Internal Standard
This protocol is based on methodologies for analyzing iodinated contrast media in water samples.[2]
1. Objective: To quantify the concentration of Iopromide in an aqueous sample (e.g., wastewater, surface water) using this compound as an internal standard to correct for matrix effects and variations in instrument response.
2. Materials and Reagents:
-
Iopromide analytical standard
-
This compound internal standard
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Sample vials
-
Syringe filters (0.22 µm)
3. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system (e.g., Agilent 1290 Infinity II LC)[2]
-
Tandem Mass Spectrometer (e.g., Agilent 6495 Triple Quadrupole LC/MS)[2]
-
Analytical column suitable for polar compounds
4. Standard Preparation:
-
Prepare a stock solution of Iopromide and this compound in deionized water.
-
Create a series of calibration standards by spiking known concentrations of Iopromide into deionized water.
-
Add a constant, known concentration of this compound to each calibration standard and to the unknown samples.
5. Sample Preparation:
-
Collect the aqueous sample.
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[2]
-
Spike the filtered sample with the this compound internal standard solution to the same final concentration as in the calibration standards.
6. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionize the analytes using an electrospray ionization (ESI) source in positive ion mode.[6]
-
Detect and quantify Iopromide and this compound using Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for each compound to ensure high selectivity and sensitivity.
-
7. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of Iopromide to the peak area of this compound against the concentration of Iopromide for the calibration standards.
-
Calculate the concentration of Iopromide in the unknown samples by using the measured peak area ratio and interpolating from the calibration curve.
Visualizations
Logical Relationship and Application
The following diagram illustrates the relationship between Iopromide and this compound and its primary application as an internal standard in quantitative analysis.
Caption: Logical diagram of this compound's role as an internal standard.
Experimental Workflow
This diagram outlines the typical experimental workflow for the quantitative analysis of Iopromide in an aqueous sample using this compound.
Caption: Workflow for Iopromide analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hpst.cz [hpst.cz]
- 3. This compound | CAS 1189947-73-6 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. theclinivex.com [theclinivex.com]
- 6. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound | C18H24I3N3O8 | CID 46781980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Iopromide CAS#: 73334-07-3 [m.chemicalbook.com]
- 10. Iopromide [chembk.com]
- 11. eu-neptune.org [eu-neptune.org]
A Technical Guide to the Synthesis and Isotopic Labeling of Iopromide-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the chemical synthesis of Iopromide-d3, a deuterium-labeled analog of the non-ionic, low-osmolar X-ray contrast agent, Iopromide (B1672085). The inclusion of a stable isotope label makes this compound an invaluable tool in metabolic studies and a critical internal standard for quantitative bioanalysis using mass spectrometry.[1][2] This guide details the synthetic pathway, experimental protocols, and key chemical intermediates involved in its preparation.
Introduction to Iopromide and Isotopic Labeling
Iopromide is a widely used iodinated contrast medium that enhances the visibility of vascular structures in radiographic imaging.[3][4] It is a complex molecule featuring a tri-iodinated benzene (B151609) ring core with two amide side chains.[3] The isotopic labeling of pharmaceuticals with stable isotopes like deuterium (B1214612) (²H) is a common practice in drug development.[5] Deuterium-labeled compounds, such as this compound, are chemically identical to their non-labeled counterparts but have a higher mass. This mass difference allows them to be distinguished in mass spectrometry, making them ideal internal standards for accurately quantifying the parent drug in biological samples.[1][2] this compound is specifically labeled with three deuterium atoms on the methoxyacetyl group.[6]
Synthetic Strategy for this compound
The synthesis of this compound follows the established pathways for unlabeled Iopromide, with the key modification being the introduction of a deuterated precursor at the appropriate step. The most direct strategy involves the use of (trideuteriomethoxy)acetyl chloride as the acylating agent. This reagent is used to introduce the labeled side chain onto the core aromatic structure.
The general synthesis starts with 5-amino-2,4,6-triiodoisophthaloyl chloride and proceeds through a series of acylation and amidation reactions to build the final molecule.
Caption: General experimental workflow for the synthesis of this compound.
Key Intermediates and Reagents
The successful synthesis of this compound relies on the careful preparation and reaction of several key chemical compounds.
| Compound Name | Molecular Formula (Unlabeled) | Role |
| 5-Amino-2,4,6-triiodoisophthaloyl chloride | C₈H₂Cl₂I₃NO₂ | Starting Material / Core Structure |
| (Trideuteriomethoxy)acetyl chloride | C₃H₂D₃ClO₂ | Deuterium Labeling Agent |
| 5-[(2-methoxy-d3)acetamido]-2,4,6-triiodoisophthaloyl chloride | C₁₁H₅D₃Cl₂I₃N₂O₄ | Intermediate I |
| N-methyl-2,3-dihydroxypropylamine | C₄H₁₁NO₂ | Side-chain Amine 1 |
| 2,3-dihydroxypropylamine | C₃H₉NO₂ | Side-chain Amine 2 |
| This compound | C₁₈H₂₁D₃I₃N₃O₈ | Final Product |
Experimental Protocols
The following protocols are synthesized from various patented methods for Iopromide synthesis and adapted for the preparation of the d3-labeled analog.[7][8][9][10]
4.1. Preparation of (Trideuteriomethoxy)acetyl chloride
The deuterated acylating agent is prepared from its corresponding carboxylic acid.
-
Reagents: (Trideuteriomethoxy)acetic acid, a chlorinating agent (e.g., triphosgene (B27547) or thionyl chloride), and an appropriate solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve (Trideuteriomethoxy)acetic acid in the anhydrous solvent under an inert atmosphere.
-
Slowly add the chlorinating agent to the solution at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to stir at room temperature until completion, monitored by a suitable method (e.g., TLC or GC).
-
The solvent and excess chlorinating agent are removed under reduced pressure. The resulting (Trideuteriomethoxy)acetyl chloride is typically used in the next step without further purification.
-
4.2. Synthesis of this compound
This multi-step synthesis requires careful control of reaction conditions.
-
Step 1: Synthesis of 5-[(2-methoxy-d3)acetamido]-2,4,6-triiodoisophthaloyl chloride (Intermediate I)
-
5-amino-2,4,6-triiodoisophthaloyl chloride is dissolved in a suitable solvent such as dimethylacetamide (DMAc) or dichloromethane.[7][8]
-
The solution is cooled, and the freshly prepared (Trideuteriomethoxy)acetyl chloride is added dropwise.
-
The reaction mixture is stirred until the acylation is complete. This intermediate is often used directly in the subsequent step.[9]
-
-
Step 2: Synthesis of Intermediate II
-
Step 3: Synthesis of this compound
-
Following the formation of Intermediate II, 2,3-dihydroxypropylamine is added to the reaction mixture.[7]
-
The reaction is stirred until the formation of the second amide bond is complete, yielding crude this compound.
-
-
Purification:
-
The final product is isolated and purified through a series of steps which may include crystallization, filtration, and washing with various organic solvents to remove by-products and unreacted starting materials.[8][9]
-
The purity of the final this compound product should be confirmed using analytical techniques such as HPLC, Mass Spectrometry (to confirm mass and isotopic enrichment), and NMR.
-
Quantitative Data
While specific yields for the synthesis of this compound are not extensively published, the yields for the unlabeled Iopromide synthesis provide a benchmark. An overall yield of 76.3% has been reported for an improved synthesis method for unlabeled Iopromide.[11] Individual step yields are highly dependent on the specific reaction conditions, catalysts, and purification methods employed.
| Step | Reactants | Product | Reported Overall Yield (Unlabeled) |
| Acylation | 5-amino-2,4,6-triiodoisophthaloyl chloride + (Trideuteriomethoxy)acetyl chloride | Intermediate I | \multirow{3}{*}{76.3%[11]} |
| First Amidation | Intermediate I + N-methyl-2,3-dihydroxypropylamine | Intermediate II | |
| Second Amidation | Intermediate II + 2,3-dihydroxypropylamine | This compound |
Visualization of the Chemical Pathway
The following diagram illustrates the core chemical transformations in the synthesis of this compound.
Caption: Chemical synthesis pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iopromide - Wikipedia [en.wikipedia.org]
- 5. hwb.gov.in [hwb.gov.in]
- 6. This compound | C18H24I3N3O8 | CID 46781980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103965074A - Novel synthesis method for iopromide - Google Patents [patents.google.com]
- 8. Novel Process For Preparation Of Iopromide [quickcompany.in]
- 9. WO2009134030A1 - Novel process for preparation of iopromide - Google Patents [patents.google.com]
- 10. CN106699594A - Preparation method of iopromide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Iopromide-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Iopromide-d3 when utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the core principles of its application, presents key quantitative data, details experimental protocols, and provides visual representations of the analytical workflow.
The Core Principle: Mechanism of Action of an Internal Standard
The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. Its function is to ensure the accuracy and precision of the quantification of the target analyte, Iopromide, by correcting for variations that can occur during sample preparation and analysis.[1] this compound is a stable isotope-labeled (SIL) version of Iopromide, meaning it is chemically identical except that three hydrogen atoms have been replaced by deuterium (B1214612) atoms.[2] This subtle change in mass is the key to its utility.
The core principles of its mechanism of action are as follows:
-
Chemical and Physical Mimicry: Due to its structural identity with Iopromide, this compound exhibits nearly identical behavior throughout the analytical process. This includes extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer.
-
Correction for Variability: A known and constant concentration of this compound is added to all samples, calibration standards, and quality controls at the beginning of the workflow.[1] Any loss of the analyte during sample preparation or fluctuations in instrument response will be mirrored by a proportional change in the internal standard.
-
Ratio-Based Quantification: The mass spectrometer can differentiate between Iopromide and this compound due to their mass difference. The quantification is therefore based on the ratio of the analyte's signal to the internal standard's signal. This ratio is then used to calculate the concentration of the analyte in the sample by referencing a calibration curve. This ratiometric approach effectively cancels out most sources of experimental error.
Quantitative Data for Iopromide and this compound
The following tables summarize the key quantitative parameters for the analysis of Iopromide using this compound as an internal standard, based on a validated LC-MS/MS method for the analysis of iodinated contrast media in aqueous samples.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Iopromide | C₁₈H₂₄I₃N₃O₈ | 791.1 |
| This compound | C₁₈H₂₁D₃I₃N₃O₈ | 794.1 |
Table 2: LC-MS/MS Method Parameters
| Parameter | Iopromide | This compound (Internal Standard) |
| Precursor Ion (m/z) | 792.1 | 795.1 |
| Product Ion 1 (Quantifier) (m/z) | 573.0 | 576.0 |
| Collision Energy for Product Ion 1 (V) | 28 | 28 |
| Product Ion 2 (Qualifier) (m/z) | 297.0 | 299.9 |
| Collision Energy for Product Ion 2 (V) | 28 | 28 |
Data sourced from an Agilent Technologies application note on the determination of iodinated contrast media in aqueous samples by direct-injection LC-MS/MS.[3]
Table 3: Method Validation Data
| Parameter | Value |
| Linearity Range | 1 - 1,000 ng/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Typically in the low ng/L range |
| Limit of Quantification (LOQ) | Typically below 10 ng/L |
Linearity and LOQ data are based on methods for the analysis of iodinated X-ray contrast media in water samples.[3]
Experimental Protocols
This section details a representative experimental protocol for the quantification of Iopromide in environmental water samples using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the determination of Iopromide in environmental waters.
-
Cartridge Conditioning: Condition a 200 mg hydrophilic-lipophilic balance (HLB) SPE cartridge by passing 5 mL of methyl tertiary butyl ether (MTBE), followed by 5 mL of methanol, and finally 5 mL of HPLC-grade water.
-
Sample Loading: Load 1 L of the water sample, previously spiked with a known concentration of this compound, onto the conditioned cartridge at a flow rate of 15 mL/min.
-
Cartridge Rinsing: Rinse the cartridge with HPLC-grade water.
-
Drying: Dry the cartridge with a stream of nitrogen gas for 30 minutes.
-
Elution: Elute the adsorbed analytes into a 15 mL conical tube with 5 mL of methanol, followed by 5 mL of a 10/90 (v/v) methanol/MTBE solution.
-
Concentration: Evaporate the eluent to a volume of less than 100 µL under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract to a final volume of 1.0 mL with methanol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is based on an Agilent Technologies method for the analysis of iodinated contrast media.
-
LC System: Agilent 1290 Infinity II LC
-
MS System: Agilent 6495 Triple Quadrupole LC/MS
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Column Temperature: 15 °C
-
Injection Volume: 100 µL
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 10.0 | 5 |
This is a representative gradient program. The total analysis time, including reconditioning, is approximately 10 minutes.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 2.
Visualizations
The following diagrams illustrate the analytical workflow and the core principle of internal standard-based quantification.
References
A Technical Guide to the Pharmacokinetic Profile of Iopromide and the Theoretical Implications of Deuteration
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available data on the specific pharmacokinetic profile of deuterated Iopromide is not available. This guide provides a comprehensive overview of the established pharmacokinetics of non-deuterated Iopromide and presents a theoretical framework on how deuteration could potentially influence its profile, based on established principles of medicinal chemistry.
Introduction: Iopromide and the Rationale for Deuteration
Iopromide is a widely used, second-generation, non-ionic, tri-iodinated radiographic contrast agent.[1][2] Its low osmolality and hydrophilicity contribute to a favorable safety and tolerability profile compared to older ionic agents.[1] The primary function of Iopromide is to opacify blood vessels and the extracellular space for diagnostic imaging procedures such as computed tomography (CT), angiography, and urography.[1][3]
The core principle behind deuteration in drug development involves substituting hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (B1214612) (²H). This substitution can significantly alter the metabolic fate of a molecule due to the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, particularly Cytochrome P450 (CYP) isozymes, to break. This can lead to a reduced rate of metabolism, potentially resulting in:
-
Increased drug half-life and exposure.
-
Reduced formation of metabolites, which may be toxic.
-
Lowered, less frequent dosing regimens.
-
Potential for "metabolic switching," where the body metabolizes the molecule at an alternative, non-deuterated site.
While Iopromide undergoes minimal metabolism, the application of deuteration could theoretically be explored to further refine its pharmacokinetic and safety profile, even if the expected impact is less pronounced than for highly metabolized drugs.
Established Pharmacokinetic Profile of Iopromide
Iopromide is characterized by rapid distribution and elimination, primarily in an unchanged form, through the kidneys. Its pharmacokinetics are generally dose-proportionate and follow a first-order process.
Data Presentation: Pharmacokinetic Parameters of Iopromide
The following table summarizes the key pharmacokinetic parameters of standard Iopromide following intravenous administration in healthy adult subjects.
| Parameter | Value | Description | Source |
| Protein Binding | ~1% | Displays very low affinity for binding to plasma or serum proteins. | |
| Volume of Distribution (Vdss) | ~16 L | Suggests distribution is primarily confined to the extracellular fluid compartment. | |
| Metabolism | Minimal (<3%) | Does not undergo significant biotransformation or deiodination. | |
| Route of Elimination | Renal | Primarily excreted via glomerular filtration. | |
| Excretion | ~97% unchanged in urine; ~2% in feces. | The vast majority of the administered dose is recovered unchanged in the urine. | |
| Total Clearance | ~107 mL/min | Reflects efficient removal from the body. | |
| Renal Clearance | ~104 mL/min | Nearly identical to total clearance, confirming renal excretion as the primary pathway. | |
| Half-Life (t½) | Tri-phasic Elimination: | ||
| t½α (Distribution): 0.24 hours | Initial rapid distribution phase. | ||
| t½β (Main Elimination): 2 hours | The primary phase during which most of the drug is eliminated. | ||
| t½γ (Terminal Elimination): 6.2 hours | A slower, terminal phase where the remaining fraction is cleared. |
Theoretical Impact of Deuteration on Iopromide Pharmacokinetics
Given that Iopromide is over 97% excreted unchanged, the utility of deuteration, which primarily targets and slows metabolic degradation, would be limited. Unlike drugs that are heavily metabolized by CYP enzymes, deuterating Iopromide would not be expected to cause a dramatic shift in its overall clearance or half-life.
However, a theoretical benefit could arise from mitigating the minimal metabolism that does occur. If any minor metabolite were associated with adverse effects, deuterating the "soft spots" (metabolically vulnerable positions) on the Iopromide molecule could potentially reduce their formation. The most likely sites for such minor oxidative metabolism would be the N-methyl group or the dihydroxypropyl side chains.
The logical workflow for investigating a deuterated Iopromide analog would proceed from synthesis to preclinical evaluation.
Caption: Hypothetical workflow for the development and evaluation of a deuterated Iopromide analog.
Experimental Protocols
This section describes a generalized protocol for a comparative pharmacokinetic study of Iopromide, which would be essential for evaluating any deuterated analog.
Protocol: Comparative Pharmacokinetic Study in a Rodent Model
Objective: To compare the pharmacokinetic profiles of non-deuterated Iopromide and a deuterated Iopromide analog following intravenous administration in rats.
Materials:
-
Test Subjects: Male Sprague-Dawley rats (n=5 per group), weight 250-300g.
-
Test Articles: Iopromide solution (e.g., 300 mg I/mL), Deuterated Iopromide solution (equivalent concentration).
-
Vehicle: Sterile saline or as per formulation.
-
Analytical Standard: Pure Iopromide, pure deuterated Iopromide, and an appropriate internal standard for bioanalysis.
Methodology:
-
Animal Preparation: Acclimatize animals for at least 7 days. Fast animals overnight before dosing, with free access to water. Place a catheter in the jugular vein for blood sampling.
-
Dosing: Administer a single intravenous (IV) bolus dose of either Iopromide or deuterated Iopromide (e.g., 600 mg I/kg) via the tail vein.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter into heparinized tubes at pre-dose and at 2, 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose.
-
Sample Processing: Centrifuge blood samples immediately to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method for the simultaneous quantification of Iopromide and its deuterated analog in plasma.
-
Use protein precipitation to extract the analytes from the plasma matrix.
-
Analyze the samples against a calibration curve prepared in blank plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate plasma concentration-time profiles for each animal.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine key PK parameters (Cmax, Tmax, AUC, t½, CL, Vd).
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify any significant differences between the two groups.
-
References
Technical Guide on the Stability and Storage of Iopromide-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iopromide-d3 is the deuterium-labeled form of Iopromide, a non-ionic, water-soluble, tri-iodinated radiographic contrast medium.[1][2] Stable isotope-labeled compounds like this compound are essential as internal standards in quantitative bioanalytical assays (e.g., LC-MS) and as tracers in metabolic studies.[3] Ensuring the chemical stability and purity of this compound is critical for the accuracy and reliability of the data generated in such applications.
This technical guide provides a comprehensive overview of the available information on the stability of this compound, recommended storage conditions, and general methodologies for stability assessment. Due to the limited publicly available stability data specifically for this compound, this guide also extrapolates information from studies on the parent compound, Iopromide, and outlines general principles of stability testing for isotopically labeled pharmaceutical compounds.
Recommended Storage Conditions
The recommended storage conditions for this compound as a neat, solid material are summarized in the table below. These recommendations are based on information from various suppliers. For specific lots, always refer to the Certificate of Analysis provided by the manufacturer.
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | -20°C | LGC Standards[4], Clinivex[5] |
| Room temperature in the continental US; may vary elsewhere. | MedchemExpress | |
| Shipping Temperature | Room Temperature | LGC Standards |
| Product Format | Neat (solid) | LGC Standards |
For solutions of Iopromide, long-term storage at -80°C (for up to 2 years) or -20°C (for up to 1 year) is recommended to prevent degradation from repeated freeze-thaw cycles. It is advisable to prepare aliquots of solutions to minimize these cycles.
Stability Profile and Degradation
Detailed, publicly available stability studies specifically for this compound are scarce. However, extensive research on the degradation of the parent compound, Iopromide, provides valuable insights into its potential stability liabilities. The primary degradation pathways for Iopromide include photodegradation and advanced oxidation processes.
Known Degradation Pathways of Iopromide
Studies have shown that Iopromide is susceptible to degradation under various environmental and experimental conditions.
-
Photodegradation: Direct photolysis is a significant degradation pathway for Iopromide when exposed to UV light.
-
Advanced Oxidation Processes (AOPs): Iopromide can be degraded by AOPs such as UV/H₂O₂, UV/Chlorination, and UV/Persulfate. These processes generate reactive oxygen species that can lead to the transformation of the Iopromide molecule.
-
Biodegradation: While generally persistent, Iopromide can undergo biodegradation in specific environments like activated sludge or water/sediment systems, although mineralization to CO₂ is not observed.
The degradation of Iopromide can lead to the formation of various transformation products (TPs), which may involve deiodination and other structural modifications.
Impurities
Impurities in Iopromide can be process-related or arise from degradation during storage. "Iopromide EP Impurity B" is a known process-related and stability impurity. Monitoring and controlling such impurities is crucial for ensuring the quality and safety of the substance.
Experimental Protocols for Stability Assessment
While specific protocols for this compound are not publicly available, the following section outlines a general experimental workflow for assessing the stability of a pharmaceutical compound like this compound, based on industry-standard practices and ICH guidelines.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., water, methanol, acetonitrile).
-
Stress Conditions: Expose the sample solutions to various stress conditions, including:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., Heat at 80°C for 48 hours (for solid and solution).
-
Photodegradation: Expose to UV light (e.g., 254 nm) and visible light (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Stability-Indicating Analytical Method Development
A stability-indicating method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) and its degradation products.
Typical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common technique.
Example HPLC Method Parameters (based on a method for Vitamin D3, adaptable for this compound):
-
Column: C18 stationary phase (e.g., Gemini C18, 100 x 3.0 mm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: Controlled, e.g., 40°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound like this compound.
Caption: General workflow for a comprehensive stability study of this compound.
Logical Relationship for Analytical Method Selection
The selection of an appropriate analytical technique is critical for accurate stability assessment.
Caption: Decision logic for selecting analytical methods for stability studies.
Conclusion
The stability of this compound is crucial for its use as an internal standard and tracer. While specific stability data for the deuterated form is not widely published, the recommended storage condition is -20°C for the neat compound. Information on the parent compound, Iopromide, suggests that potential degradation pathways include photolysis and oxidation. A robust stability testing program, employing validated stability-indicating analytical methods like HPLC-UV and LC-MS, is essential to ensure the integrity of this compound throughout its lifecycle. For definitive stability information, it is always recommended to consult the manufacturer's documentation for the specific product lot.
References
Deconstructing the Iopromide-d3 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled internal standard like Iopromide-d3 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which are paramount for the accuracy and reliability of quantitative analytical methods. This in-depth guide will dissect the typical components of an this compound CoA, presenting the data in a structured format, detailing the experimental methodologies employed, and illustrating the logical workflows involved in the certification process.
Compound Information and Specifications
A Certificate of Analysis for this compound, a deuterated form of the X-ray contrast agent Iopromide (B1672085), typically begins with fundamental identification and physicochemical data. This information is crucial for ensuring the correct material is being used and for accurate preparation of standards.[1][2][3] this compound is primarily utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Table 1: General Information for this compound
| Parameter | Specification |
| Chemical Name | N,N'-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(methoxy-d3-acetyl)amino]-N-methyl-1,3-benzenedicarboxamide |
| Synonyms | Iopromide D3 (methoxy D3)[2] |
| CAS Number | 1189947-73-6[2][3][4] |
| Unlabeled CAS | 73334-07-3[1][2] |
| Molecular Formula | C₁₈H₂₁D₃I₃N₃O₈[1][2] |
| Molecular Weight | 794.13 g/mol [1][2][3] |
| Appearance | Pale Yellow Solid[5] |
| Solubility | Methanol (Slightly), Water (Slightly)[5] |
| Storage Condition | -20°C, Hygroscopic[2][5] |
Analytical Data for Quality Control
The core of the CoA is the analytical data that verifies the quality of the this compound. This section typically includes results from various analytical techniques to confirm the identity and purity of the compound.
Table 2: Purity and Identity Data for this compound
| Test | Method | Result |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95%[2] |
| Identity | Mass Spectrometry (MS) | Conforms to structure |
| Identity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to structure |
| Isotopic Purity | Mass Spectrometry (MS) | ≥98% Deuterium (B1214612) Incorporation |
Experimental Protocols
The reliability of the data presented in a CoA is directly linked to the rigor of the experimental methods used. Below are detailed methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 reversed-phase column is commonly employed for compounds like Iopromide.
-
Mobile Phase: A gradient elution is often used, starting with a high percentage of an aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol).[6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: The UV detector is set to a wavelength where Iopromide exhibits strong absorbance, often around 242 nm.[7]
-
Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the purity.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a tandem mass spectrometer (MS/MS), is frequently used.[7][8]
-
Ionization Source: Electrospray ionization (ESI) is a common choice for polar molecules like Iopromide.[6]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or triple quadrupole mass analyzer can be used.[6][9]
-
Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The presence of a molecular ion peak corresponding to the calculated mass of this compound (e.g., [M+H]⁺ at m/z 795.1) confirms its identity.
-
Procedure for Isotopic Purity: By analyzing the isotopic distribution of the molecular ion peak, the percentage of deuterium incorporation can be determined. The relative intensities of the peaks for the unlabeled Iopromide (d0) and the deuterated Iopromide (d3) are compared.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are used to confirm the overall structure and the position of the deuterium label.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.[7]
-
Solvent: The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).[7]
-
Procedure:
-
¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methoxy (B1213986) protons (which are replaced by deuterium) confirms the location of the deuterium label. The other proton signals should be consistent with the structure of Iopromide.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms should match the expected values for the Iopromide structure.
-
Conclusion
The Certificate of Analysis for this compound is a comprehensive document that provides a wealth of information for the analytical scientist. By understanding the data presented in the tables and the experimental protocols used to generate that data, researchers can have high confidence in the quality of their internal standard, leading to more accurate and reproducible experimental results. The combination of chromatographic and spectroscopic techniques ensures that the material meets the stringent requirements for use in regulated and research environments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 1189947-73-6 | LGC Standards [lgcstandards.com]
- 3. This compound | C18H24I3N3O8 | CID 46781980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. theclinivex.com [theclinivex.com]
- 6. employees.csbsju.edu [employees.csbsju.edu]
- 7. eu-neptune.org [eu-neptune.org]
- 8. hpst.cz [hpst.cz]
- 9. Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to the Advantages of Deuterated Iopromide in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of quantitative mass spectrometry, particularly within the demanding environments of preclinical and clinical drug development, the pursuit of analytical accuracy and precision is paramount. This technical guide delves into the core advantages of employing deuterated iopromide (B1672085) as an internal standard in mass spectrometry-based bioanalysis. Grounded in the principle of isotope dilution mass spectrometry (IDMS), the use of a stable isotope-labeled internal standard like deuterated iopromide is the undisputed gold standard for mitigating variability and ensuring the highest quality of analytical data.[1]
This guide will provide an in-depth exploration of the theoretical underpinnings, practical applications, and a detailed experimental protocol for the quantification of iopromide in biological matrices. While specific quantitative performance data for a direct comparison of deuterated versus non-deuterated iopromide is not extensively published, this guide presents illustrative data from analogous compounds to demonstrate the expected significant improvements in assay precision, accuracy, and robustness.
The Core Principle: Isotope Dilution Mass Spectrometry
The foundational advantage of using deuterated iopromide stems from the principles of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612).[1] This subtle increase in mass allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, while their virtually identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[1]
By introducing a known quantity of deuterated iopromide into a biological sample at the earliest stage of preparation, it acts as a perfect surrogate for the analyte.[1] Any loss of iopromide during sample extraction, cleanup, or injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated internal standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[1]
Key Advantages of Using Deuterated Iopromide
The use of a deuterated internal standard like deuterated iopromide offers several significant advantages over other types of internal standards (e.g., structural analogs) or external calibration methods.
-
Mitigation of Matrix Effects : Biological matrices such as plasma, serum, and urine are inherently complex and contain numerous endogenous components that can interfere with the ionization of the target analyte. This phenomenon, known as matrix effect, can lead to ion suppression or enhancement, causing inaccurate quantification. Since deuterated iopromide co-elutes with and has the same ionization properties as the native iopromide, it experiences the same matrix effects, allowing for effective correction.
-
Correction for Sample Preparation Variability : The multi-step process of preparing a biological sample for analysis, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, can introduce variability and potential for analyte loss. A deuterated internal standard, added at the beginning of this process, tracks the analyte through every step, ensuring that any losses are accounted for in the final calculation.
-
Improved Accuracy and Precision : By compensating for both matrix effects and sample preparation inconsistencies, the use of deuterated iopromide leads to a significant improvement in the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.
-
Enhanced Method Robustness : A robust analytical method is one that is insensitive to small variations in experimental conditions. The use of a deuterated internal standard makes the method less susceptible to minor changes in factors like injection volume, mobile phase composition, or ion source temperature, resulting in more reliable and consistent data over time and across different instruments and laboratories.
Quantitative Data Summary
Table 1: Illustrative Comparison of Assay Precision with Different Internal Standards
| Analyte | Internal Standard Type | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Drug X | Deuterated Internal Standard | 2.5 - 5.1 | 3.8 - 6.2 |
| Structural Analog Internal Standard | 6.8 - 12.3 | 8.1 - 14.5 | |
| No Internal Standard | 10.2 - 18.9 | 15.7 - 25.4 |
CV: Coefficient of Variation. Data is representative and compiled from general knowledge of bioanalytical method validation outcomes.
Table 2: Illustrative Comparison of Assay Accuracy with Different Internal Standards
| Analyte | Internal Standard Type | Accuracy (% Bias) |
| Drug Y | Deuterated Internal Standard | -3.2 to +4.5 |
| Structural Analog Internal Standard | -10.8 to +12.1 | |
| No Internal Standard | -20.5 to +28.7 |
% Bias: Percentage deviation from the nominal concentration. Data is representative.
Table 3: Illustrative Comparison of Matrix Effect with Different Internal Standards
| Analyte | Internal Standard Type | Matrix Factor Variability (%CV) |
| Drug Z | Deuterated Internal Standard | < 5% |
| Structural Analog Internal Standard | 15 - 30% |
%CV of the matrix factor across different lots of biological matrix. A lower %CV indicates better compensation for matrix effects. Data is representative.
Experimental Protocols
The following section outlines a detailed, representative methodology for the development and validation of a quantitative LC-MS/MS assay for iopromide in human plasma using a deuterated iopromide internal standard. This protocol is based on established principles of bioanalytical method validation.
Materials and Reagents
-
Iopromide reference standard
-
Deuterated Iopromide (e.g., Iopromide-d3) internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve iopromide and deuterated iopromide in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of iopromide working solutions by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the deuterated iopromide stock solution with 50:50 methanol:water to a final concentration of, for example, 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the deuterated iopromide internal standard working solution to each tube and vortex briefly.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC vial for analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of iopromide from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Iopromide: Determine the optimal precursor to product ion transition (e.g., by infusion).
-
Deuterated Iopromide: Monitor the corresponding transition with a mass shift equivalent to the number of deuterium atoms.
-
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interference from endogenous matrix components.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Determined at multiple concentration levels (low, medium, and high quality control samples).
-
Matrix Effect: Assessed using multiple sources of the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.
Visualizations
Experimental Workflow
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Logical Relationship: Why Deuterated Standards are Superior
Caption: Logical flow demonstrating the superiority of deuterated internal standards.
Conclusion
The use of deuterated iopromide as an internal standard in mass spectrometry represents the pinnacle of current best practices for quantitative bioanalysis. By effectively compensating for a wide range of analytical variabilities, including matrix effects and inconsistencies in sample preparation, deuterated internal standards enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While the initial investment in a deuterated standard may be higher than for a structural analog, the unparalleled confidence in the resulting data justifies its use, particularly in regulated environments where data integrity is non-negotiable. The methodologies and principles outlined in this guide provide a robust framework for the successful implementation of deuterated iopromide in high-performance mass spectrometry workflows.
References
The Environmental Fate and Degradation of Iopromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopromide (B1672085), a widely used non-ionic, monomeric iodinated X-ray contrast agent, is essential for modern diagnostic imaging.[1][2] Due to its high water solubility and resistance to metabolic breakdown in the human body, it is excreted largely unchanged and enters the aquatic environment through wastewater.[3][4] Its persistence in conventional wastewater treatment plants (WWTPs) has led to its frequent detection in surface waters, groundwater, and even drinking water, raising concerns about its potential environmental impact and the formation of toxic disinfection byproducts.[5][6][7] This technical guide provides an in-depth overview of the environmental fate and degradation pathways of Iopromide, summarizing key quantitative data, detailing experimental protocols, and visualizing complex processes to support further research and the development of effective removal strategies.
Physicochemical Properties and Environmental Occurrence
Iopromide's chemical structure, N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(methoxyacetylamino)-N-methyl-1,3-benzenedicarboxamide, contributes to its high polarity and water solubility.[8] These properties result in limited sorption to soil and sediment, leading to high mobility in aquatic systems.[9] Consequently, Iopromide is frequently detected in WWTP effluents at concentrations that can reach up to 10 µg/L.[6][7][10] Its presence in the environment is considered an indicator of wastewater contamination.[6][7]
Degradation Pathways
While resistant to conventional biological treatment, Iopromide can be degraded through several abiotic and biotic pathways. The primary mechanisms include biodegradation under specific conditions, photodegradation, and advanced oxidation processes (AOPs). The tri-iodinated aromatic ring is a stable core, with most transformation processes occurring on the side chains.[5]
Biodegradation
Iopromide is not readily biodegradable in standard tests.[11] However, under specific conditions, particularly in nitrifying activated sludge and anaerobic environments, significant biodegradation can occur.
Aerobic Biodegradation:
Nitrifying activated sludge has been shown to be particularly effective in degrading Iopromide.[4][12] The process is primarily attributed to the activity of nitrifying bacteria.[4][12] The degradation involves transformations of the side chains, including dehydroxylation and oxidation of primary alcohols to carboxylic acids.[12] In water/soil systems, Iopromide can be completely transformed after a lag phase, leading to a variety of transformation products (TPs).[5]
Anaerobic Biodegradation:
In anaerobic water-sediment systems, Iopromide undergoes transformation through successive deiodination and hydrolysis of amide moieties.[13][14] This indicates that anaerobic zones in the environment can contribute to the natural attenuation of Iopromide and its aerobic TPs.[13]
A proposed aerobic biodegradation pathway for Iopromide is illustrated below.
Caption: Proposed aerobic biodegradation pathway of Iopromide.
Photodegradation
Photodegradation is a significant abiotic pathway for the removal of Iopromide in surface waters. Direct photolysis, particularly under UV irradiation, leads to the degradation of the parent compound.[8][15] The primary degradation product of photolysis is more amenable to further degradation than the parent compound.[3]
Advanced Oxidation Processes (AOPs)
AOPs are highly effective in degrading Iopromide by generating highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•-).
Ozonation: Ozonation rapidly degrades Iopromide, although it can lead to the formation of numerous iodinated transformation products.[16][17] The reaction with ozone itself is slow; the degradation is primarily driven by hydroxyl radicals generated from ozone decay.[18]
UV-based AOPs:
-
UV/H₂O₂: This process effectively degrades Iopromide, with direct photolysis being a dominant pathway.[15] The combination of UV and hydrogen peroxide generates hydroxyl radicals, enhancing the degradation rate.[15][19]
-
UV/Peroxydisulfate (B1198043): Photo-activated peroxydisulfate achieves complete removal of Iopromide through a combination of direct photolysis and attack by sulfate radicals.[8]
-
UV/Chlorine: This process shows a synergistic effect, especially at longer UV wavelengths, with both reactive chlorine species and hydroxyl radicals contributing to the degradation.[10][20]
A generalized workflow for studying the degradation of Iopromide is presented below.
Caption: General experimental workflow for Iopromide degradation studies.
Quantitative Data on Iopromide Degradation
The following tables summarize quantitative data from various studies on the degradation of Iopromide under different conditions.
Table 1: Biodegradation of Iopromide
| System | Conditions | Removal/Degradation Rate | Half-life (t₁/₂) | Reference |
| Nitrifying Activated Sludge (Lab-scale) | - | 97% removal | - | [4][12] |
| Conventional Activated Sludge (Lab-scale) | - | Negligible removal | - | [12][21] |
| Nitrifying Activated Sludge (WWTP) | SRT = 49 days | 61% removal | - | [12][21] |
| Conventional Activated Sludge (WWTP) | SRT = 6 days | Negligible removal | - | [12][21] |
| Water/Soil System | Aerobic batch experiments | Quantitative transformation | - | |
| Nitrate-reducing aquifer | - | - | 38.7–42.3 days |
Table 2: Photodegradation and Advanced Oxidation of Iopromide
| Process | Conditions | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| Direct Photolysis (UV) | - | 4.58 (± 0.02) × 10⁻² min⁻¹ | - | [22] |
| UV/H₂O₂ | - | Reaction rate with •OH: (2.5 ± 0.2) × 10⁹ M⁻¹ s⁻¹ | - | [15] |
| UV/Peroxydisulfate | pH 7 | - | < 30 min for complete removal | [8] |
| UV/Chlorine | pH 7, 265 nm | 2.20 (± 0.01) × 10⁻¹ min⁻¹ | - | [22] |
| Ozonation | pH 7 | <0.8 M⁻¹ s⁻¹ (with O₃) | - | [18] |
| FeS/Sulfite | pH 8, 1 g/L FeS, 400 µmol/L sulfite | 80% degradation in 15 min | - | [23] |
Experimental Protocols
Biodegradation in Activated Sludge
Objective: To assess the biodegradability of Iopromide in conventional and nitrifying activated sludge.
Methodology:
-
Sludge Collection: Activated sludge is collected from a municipal WWTP. For nitrifying sludge, a longer solids retention time (SRT) is maintained.
-
Batch Reactors: Experiments are conducted in batch reactors containing the activated sludge and a defined medium spiked with Iopromide at a specific concentration (e.g., µg/L to mg/L range).
-
Incubation: Reactors are incubated under controlled temperature and aeration (for aerobic studies).
-
Sampling: Aliquots are withdrawn at regular intervals.
-
Analysis: Samples are typically filtered or centrifuged, and the supernatant is analyzed for Iopromide concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][12]
Photodegradation Studies
Objective: To determine the kinetics and pathways of Iopromide photodegradation.
Methodology:
-
Solution Preparation: A solution of Iopromide in ultrapure water or a specific environmental water matrix is prepared.
-
Photoreactor: The solution is placed in a photoreactor equipped with a specific light source (e.g., low-pressure or medium-pressure mercury lamp, solar simulator).
-
Irradiation: The solution is irradiated, and samples are collected over time.
-
Actinometry: A chemical actinometer is often used to measure the light intensity.
-
Analysis: Iopromide concentration is measured by HPLC-UV or LC-MS/MS to determine the degradation kinetics. Transformation products are identified using high-resolution mass spectrometry.[8][15]
Advanced Oxidation Processes (e.g., UV/H₂O₂)
Objective: To evaluate the efficacy of AOPs for Iopromide removal.
Methodology:
-
Experimental Setup: A batch or flow-through reactor with a UV lamp is used.
-
Procedure: Iopromide solution is prepared, and a specific concentration of an oxidant (e.g., H₂O₂) is added. The solution is then exposed to UV irradiation.
-
Quenching: At specific time points, samples are taken, and the reaction is quenched (e.g., by adding sodium thiosulfate).
-
Analysis: The concentration of Iopromide and its transformation products is determined using analytical techniques like LC-MS/MS. Radical scavengers may be used to identify the contribution of different radical species.[15][22]
Conclusion
Iopromide is a persistent and mobile contaminant in the aquatic environment. While conventional wastewater treatment is largely ineffective, several degradation pathways, including enhanced biodegradation in nitrifying sludge, photodegradation, and various advanced oxidation processes, have been shown to be effective in its removal. This guide provides a summary of the current knowledge, offering quantitative data and methodological insights for researchers and professionals working on the environmental challenges posed by pharmaceuticals. Further research is needed to optimize these degradation technologies for real-world applications and to fully understand the ecotoxicological implications of the resulting transformation products.
References
- 1. Pharmacochemical profile of iopromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eu-neptune.org [eu-neptune.org]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. hpst.cz [hpst.cz]
- 8. Degradation of iopromide by combined UV irradiation and peroxydisulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Degradation of iopromide during UV-LED/chlorine reaction: Radical contribution and effect of wavelength - American Chemical Society [acs.digitellinc.com]
- 11. Environmental risk assessment for the widely used iodinated X-ray contrast agent iopromide (Ultravist) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced biodegradation of iopromide and trimethoprim in nitrifying activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anaerobic Transformation of the Iodinated X-ray Contrast Medium Iopromide, Its Aerobic Transformation Products, and Transfer to Further Iodinated X-ray Contrast Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biodegradability of iopromide products after UV/H₂O₂ advanced oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ozonation and reductive deiodination of iopromide to reduce the environmental burden of iodinated X-ray contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
In Vitro Metabolism and Biotransformation of Iopromide-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iopromide (B1672085) is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging. This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro metabolism and biotransformation of Iopromide-d3. While in vivo data for iopromide suggests it is largely excreted unchanged, a thorough in vitro metabolic assessment is a critical component of preclinical drug development to confirm metabolic stability and identify any potential metabolites. This guide details the experimental protocols for key in vitro assays, including metabolic stability, metabolite identification, and reaction phenotyping, which are essential for a comprehensive understanding of the metabolic fate of this compound.
Introduction
Iopromide's pharmacokinetic profile is characterized by rapid renal excretion, with approximately 97% of the administered dose recovered as the unchanged parent drug in urine.[1] This indicates a low propensity for metabolism. However, regulatory guidelines necessitate a thorough investigation of the metabolic pathways of any new chemical entity. The use of a deuterated analog, this compound, is common in metabolic studies to serve as an internal standard for robust quantification. This guide outlines the standard in vitro experimental workflows to definitively characterize the metabolic profile of this compound.
Data Presentation: Quantitative In Vitro Metabolism Parameters
| Parameter | Test System | Value | Unit |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | [Insert Data] | µL/min/mg protein |
| Human Hepatocytes | [Insert Data] | µL/min/10^6 cells | |
| Half-life (t1/2) | Human Liver Microsomes | [Insert Data] | min |
| Human Hepatocytes | [Insert Data] | min | |
| Metabolite(s) Identified | Human Liver Microsomes / Hepatocytes | [Insert Name/Structure] | - |
| CYP450 Isoforms Involved | Recombinant Human CYPs | [e.g., CYP3A4, CYP2C9] | - |
| UGT Isoforms Involved | Recombinant Human UGTs | [e.g., UGT1A1, UGT1A9] | - |
Experimental Protocols
The following are detailed methodologies for standard in vitro drug metabolism assays applicable to the study of this compound.
Metabolic Stability Assay
This assay determines the rate at which this compound is metabolized by liver enzymes.
4.1.1 Materials
-
This compound
-
Pooled Human Liver Microsomes (HLM) or cryopreserved human hepatocytes
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
NADPH regenerating system (for microsomes)
-
Uridine diphosphate (B83284) glucuronic acid (UDPGA) (for Phase II assessment)
-
Positive control compounds (e.g., testosterone (B1683101) for Phase I, propofol (B549288) for Phase II)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
4.1.2 Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in phosphate buffer to the final incubation concentration (typically 1 µM).
-
In a 96-well plate, add the this compound solution to wells containing pre-warmed human liver microsomes (0.5 mg/mL) or hepatocytes (1 x 10^6 cells/mL) in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (for Phase I) or UDPGA (for Phase II).
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.
4.1.3 Data Analysis
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein or millions of cells/mL).
Metabolite Identification Assay
This assay aims to identify the chemical structures of any metabolites formed.
4.2.1 Materials
-
Same as for the Metabolic Stability Assay, but with a higher concentration of this compound (e.g., 10-50 µM) to facilitate detection of minor metabolites.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
4.2.2 Procedure
-
Follow the incubation procedure as described for the metabolic stability assay, but with a longer incubation time (e.g., 60-120 minutes).
-
After reaction termination and protein precipitation, analyze the supernatant by high-resolution LC-MS/MS.
-
Acquire data in both full scan mode and data-dependent MS/MS mode to obtain accurate mass measurements and fragmentation patterns of potential metabolites.
4.2.3 Data Analysis
-
Process the raw data using metabolite identification software.
-
Search for potential biotransformations such as oxidation, dealkylation, hydrolysis, and glucuronidation.
-
Compare the MS/MS fragmentation patterns of the parent compound (this compound) and potential metabolites to elucidate the site of metabolic modification.
Reaction Phenotyping Assay
This assay identifies the specific cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of this compound.
4.3.1 Materials
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) or UGT enzymes (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15).[2]
-
Control insect cell microsomes (without expressed enzyme).[3]
-
NADPH regenerating system (for CYPs) or UDPGA with alamethicin (B1591596) (for UGTs).
-
Specific chemical inhibitors for each CYP isoform (for HLM-based assay).
-
LC-MS/MS system.
4.3.2 Procedure (Recombinant Enzyme Approach)
-
Incubate this compound with each individual recombinant CYP or UGT enzyme in the presence of the appropriate cofactor.[2][3]
-
Monitor the depletion of this compound over time as described in the metabolic stability assay.
-
The enzyme(s) that show the most significant depletion of this compound are identified as the primary metabolizing enzymes.[4]
4.3.3 Procedure (Chemical Inhibition Approach with HLM)
-
Incubate this compound with pooled human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform.
-
Measure the rate of this compound depletion.
-
A significant reduction in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.
Mandatory Visualizations
Diagrams
References
- 1. Iopromide (Professional Patient Advice) - Drugs.com [drugs.com]
- 2. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. CYP and UGT Reaction Phenotyping Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
Methodological & Application
Application Note: Quantitative Analysis of Iopromide in Human Plasma using a Validated LC-MS/MS Method with Iopromide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the non-ionic, iodinated contrast agent Iopromide in human plasma. The method utilizes a stable isotope-labeled internal standard, Iopromide-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence trials, and other applications in drug development. The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized LC-MS/MS parameters for sensitive and selective detection. The method has been validated according to internationally recognized guidelines, demonstrating excellent linearity, precision, accuracy, and stability.
Introduction
Iopromide is a widely used non-ionic, low-osmolar iodinated contrast medium for radiological imaging. Accurate quantification of Iopromide in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. This application note describes a validated LC-MS/MS method that offers high sensitivity and specificity for the determination of Iopromide in human plasma. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing and instrument response, leading to reliable and reproducible results.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Iopromide in human plasma is depicted below.
Caption: Experimental workflow for Iopromide quantification.
Experimental Protocols
Materials and Reagents
-
Iopromide reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Iopromide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Iopromide stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean tube.
-
Add 100 µL of ultrapure water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry
| Parameter | Condition |
| MS System | Agilent 6495 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| Iopromide | 791.9 | 573.0 | 50 | 180 | 25 |
| This compound | 794.9 | 576.0 | 50 | 180 | 25 |
Method Validation and Quantitative Data
The bioanalytical method was validated for linearity, precision, accuracy, selectivity, recovery, matrix effect, and stability in accordance with regulatory guidelines.
Logical Relationship of Validation Parameters
Application Note: Quantification of Diatrizoic Acid in Environmental Water Samples Using Iopromide-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Diatrizoic acid, a widely used iodinated contrast agent, in environmental water samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, Iopromide-d3, is employed. The method utilizes a simple direct injection approach, minimizing sample preparation time and potential for analyte loss. This protocol is designed for researchers, environmental scientists, and professionals in drug development and environmental monitoring.
Introduction
Iodinated contrast media (ICM) are essential for medical imaging procedures, leading to their widespread presence in wastewater and surface waters.[1][2] Diatrizoic acid is a high-volume ICM that is frequently detected in the aquatic environment. Accurate quantification of these compounds is crucial for environmental risk assessment. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[3] this compound, a deuterated analog of another common ICM, serves as an ideal internal standard for the quantification of Diatrizoic acid due to its structural similarity and co-elution characteristics, which are critical for reliable data.
Advantages of Using this compound as an Internal Standard
-
Physicochemical Similarity: As a deuterated analog of an iodinated contrast agent, this compound shares similar chemical and physical properties with Diatrizoic acid, ensuring comparable behavior during sample preparation and analysis.
-
Co-elution: The close elution profile of this compound with Diatrizoic acid allows for effective compensation of matrix-induced ionization suppression or enhancement.
-
Mass Differentiation: The 3 Dalton mass difference provides clear separation of the analyte and internal standard signals in the mass spectrometer, preventing cross-talk.
Experimental Workflow
A schematic of the experimental workflow is presented below.
References
Application Note: High-Throughput Quantification of Iopromide in Human Plasma by LC-MS/MS using Iopromide-d3 as an Internal Standard
Introduction
Iopromide is a non-ionic, water-soluble, low-osmolar iodinated contrast agent used extensively in diagnostic imaging procedures such as X-ray and computed tomography (CT) scans.[1] It enhances the visibility of internal structures by opacifying blood vessels and tissues.[1] Accurate and reliable quantification of Iopromide in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This application note presents a robust and sensitive analytical method for the determination of Iopromide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated analog, Iopromide-d3, as the internal standard (IS). The method is designed for high-throughput analysis, offering a streamlined workflow from sample preparation to data acquisition.
Materials and Reagents
-
Analytes: Iopromide (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium acetate (B1210297) (≥99%)
-
Biological Matrix: Human plasma (K2-EDTA)
Experimental Protocols
Standard and Quality Control Sample Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Iopromide and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Store stock solutions at 2-8°C, protected from light.
Working Standard Solutions:
-
Prepare serial dilutions of the Iopromide stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve.
-
Prepare separate working standard solutions for quality control (QC) samples at low, medium, and high concentrations.
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Calibration Curve and Quality Control Samples:
-
Spike blank human plasma with the appropriate Iopromide working standard solutions to prepare calibration standards.
-
Spike blank human plasma with the QC working standard solutions to prepare QC samples.
-
The final concentrations should be within the desired calibration range (e.g., 1-1000 ng/mL).
Sample Preparation: Protein Precipitation
This method utilizes a simple and rapid protein precipitation procedure to extract Iopromide and this compound from the plasma matrix.[2]
-
Label polypropylene (B1209903) tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of each sample into the corresponding tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Caption: Protein Precipitation Workflow for Iopromide Analysis.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions
A reversed-phase LC method is employed to achieve chromatographic separation of Iopromide from endogenous plasma components.[3][4]
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 1: Liquid Chromatography Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Table 2: LC Gradient Program
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.[3]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3500 V |
| Gas Flow | Optimized for the specific instrument |
| MRM Transitions | See Table 3 |
Table 3: Mass Spectrometry Conditions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Iopromide | 791.9 | 574.0 (Quantifier) | 100 | 25 |
| 791.9 | 602.0 (Qualifier) | 100 | 20 | |
| This compound | 795.1 | 576.0 (Quantifier) | 100 | 25 |
Table 4: MRM Transitions for Iopromide and this compound[3]
Caption: LC-MS/MS Analysis Workflow.
Method Validation
The analytical method should be validated in accordance with the principles of the ICH and USP guidelines to ensure its suitability for the intended purpose.[5][6][7][8][9]
Validation Parameters
| Parameter | Description |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by analyzing blank plasma from multiple sources. |
| Linearity and Range | The ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve with at least six non-zero concentrations is analyzed. The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Determined by analyzing QC samples at multiple concentration levels on different days. Acceptance criteria are typically within ±15% (±20% for LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. |
| Recovery | The efficiency of the extraction procedure. Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Table 5: Method Validation Parameters and Descriptions[5][6][7][8][9]
Data Analysis
The concentration of Iopromide in each sample is determined from the calibration curve using the peak area ratio of the analyte to the internal standard. A weighted (1/x² or 1/x) linear regression is typically used for the calibration curve.
Conclusion
This application note provides a detailed protocol for a rapid, sensitive, and robust LC-MS/MS method for the quantification of Iopromide in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation makes this method suitable for high-throughput analysis in a drug development setting. The method should be fully validated according to regulatory guidelines before implementation for routine analysis.
References
- 1. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. hpst.cz [hpst.cz]
- 4. Rapid direct injection LC-MS/MS method for analysis of prioritized indicator compounds in wastewater effluent - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C5EW00080G [pubs.rsc.org]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. wjarr.com [wjarr.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Iopromide-d3 Analysis in Water
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of Iopromide-d3 in various water matrices. The methods described herein are essential for environmental monitoring, toxicological studies, and pharmaceutical development.
Introduction
Iopromide is a widely used, non-ionic, tri-iodinated X-ray contrast agent. Due to its high polarity and persistence, it is frequently detected in wastewater effluents, surface water, and even drinking water. Accurate and sensitive quantification of Iopromide and its deuterated internal standard, this compound, is crucial for assessing its environmental fate and potential risks. The following protocols detail two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) and Direct Injection, both typically followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Sample Preparation Techniques
The choice of sample preparation technique depends on the water matrix, the required limit of detection, and available instrumentation.
-
Solid-Phase Extraction (SPE): This is a widely used technique for the pre-concentration and clean-up of analytes from complex matrices like wastewater. It offers high recovery and the ability to achieve very low detection limits.
-
Direct Injection: This method is a faster alternative to SPE, suitable for cleaner water matrices such as drinking water or groundwater. It involves minimal sample handling, reducing the risk of contamination and analyte loss.
Method 1: Solid-Phase Extraction (SPE)
This protocol is recommended for the analysis of this compound in various water samples, including surface water and wastewater, where higher sensitivity is required.
Experimental Protocol
1. Materials and Reagents:
- Solid-Phase Extraction Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 200 mg, 6 mL).
- Methanol (B129727) (HPLC grade)
- Methyl tert-butyl ether (MTBE, HPLC grade)
- HPLC grade water
- Nitrogen gas
- This compound internal standard solution
2. Sample Preparation Workflow:
Caption: Workflow for Solid-Phase Extraction of this compound from water samples.
3. Detailed Steps:
-
Sample Collection and Filtration: Collect a 1-liter water sample in a clean glass bottle. Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.
-
Internal Standard Spiking: Spike the filtered water sample with a known concentration of this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a 200 mg HLB cartridge by passing 5 mL of MTBE, followed by 5 mL of methanol, and finally 5 mL of HPLC grade water.[1]
-
Sample Loading: Load the entire 1 L water sample onto the conditioned cartridge at a flow rate of approximately 15 mL/min.[1]
-
Cartridge Rinsing and Drying: After loading, rinse the cartridge with a small amount of HPLC grade water to remove any remaining matrix components. Dry the cartridge thoroughly under a stream of nitrogen gas for 30 minutes.[1]
-
Elution: Elute the retained analytes from the cartridge by first passing 5 mL of methanol, followed by 5 mL of a 10/90 (v/v) methanol/MTBE solution into a collection tube.[1]
-
Concentration and Reconstitution: Evaporate the eluent to a volume of less than 100 µL under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of methanol. For analysis, dilute 50 µL of this extract with 950 µL of HPLC grade water.[1]
-
LC-MS/MS Analysis: Inject the final diluted extract into the LC-MS/MS system for analysis.
Quantitative Data
| Parameter | Drinking Water | Groundwater | Wastewater Effluent | Reference |
| Recovery | 86 - 100% | 85 - 103% | 84 - 105% | |
| Method Detection Limit (MDL) | 0.7 - 21 ng/L | 0.7 - 21 ng/L | 0.7 - 21 ng/L | |
| Limit of Quantification (LOQ) | 10 ng/L | 10 ng/L | 40 ng/L |
Method 2: Direct Injection
This protocol is a rapid and efficient method for the analysis of this compound in cleaner water matrices such as drinking water and groundwater. It eliminates the need for a time-consuming SPE step.
Experimental Protocol
1. Materials and Reagents:
- HPLC grade water
- Methanol (HPLC grade)
- Formic acid
- This compound internal standard solution
- 0.2 µm or 0.45 µm syringe filters
2. Sample Preparation Workflow:
Caption: Workflow for Direct Injection analysis of this compound in water samples.
3. Detailed Steps:
-
Sample Collection: Collect the water sample in a clean vial.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to the water sample.
-
Filtration: Filter the sample through a 0.2 µm or 0.45 µm syringe filter directly into an autosampler vial.
-
LC-MS/MS Analysis: Inject a large volume (e.g., 100 µL) of the filtered sample directly into the LC-MS/MS system.
Quantitative Data
| Parameter | Drinking Water | Groundwater | Wastewater Effluent | Reference |
| Recovery | 86 - 100% | 85 - 103% | 84 - 105% | |
| Method Detection Limit (MDL) | 0.7 - 21 ng/L | 0.7 - 21 ng/L | 0.7 - 21 ng/L |
LC-MS/MS Analysis Parameters (General)
While specific instrument parameters will need to be optimized, a typical LC-MS/MS method for Iopromide analysis would involve:
-
Liquid Chromatography:
-
Column: A C8 or C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, often with a formic acid modifier to improve peak shape and ionization.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for both Iopromide and this compound.
-
Conclusion
The choice between Solid-Phase Extraction and Direct Injection for the analysis of this compound in water depends on the specific requirements of the study. SPE is a robust method for complex matrices and low-level detection, while direct injection offers a rapid and high-throughput alternative for cleaner samples. Both methods, when coupled with LC-MS/MS, provide the necessary sensitivity and selectivity for the accurate quantification of this compound in environmental water samples.
References
Application of Iopromide-d3 in Environmental Monitoring Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopromide is a widely used, non-ionic, water-soluble X-ray contrast agent. Due to its high persistence and mobility, it is frequently detected in various water bodies, including wastewater effluents, surface water, and even drinking water, making it a key indicator of anthropogenic contamination. Accurate and sensitive quantification of Iopromide in environmental matrices is crucial for monitoring water quality and assessing the effectiveness of water treatment processes. Iopromide-d3, a deuterated analog of Iopromide, serves as an ideal internal standard for isotope dilution mass spectrometry (ID-MS) methods, ensuring high accuracy and precision in quantification by correcting for matrix effects and variations in sample preparation and instrument response.
These application notes provide detailed protocols for the analysis of Iopromide in environmental water samples using this compound as an internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods.
Data Presentation
The following tables summarize the quantitative data for the analysis of Iopromide using this compound as an internal standard. The data is compiled from various studies and application notes, showcasing the performance of the analytical methods in different water matrices.
Table 1: LC-MS/MS Method Performance for Iopromide Analysis using this compound Internal Standard
| Parameter | Deionized Water | Tap Water | Surface Water | Wastewater Effluent |
| Method Reporting Limit (MRL) (ng/L) | 3 - 39 | - | - | 3 - 39[1] |
| Limit of Detection (LOD) (ng/L) | 0.7 - 21 | - | - | - |
| Limit of Quantification (LOQ) (ng/L) | ~1.0 | - | - | - |
| Recovery (%) | 86 - 100 | 93.5 - 97.5 | - | 84 - 105[2] |
| Inter-day Variability (%) | <5 | - | - | <5[3] |
| Intra-day Variability (%) | <5 | - | - | <5[3] |
Table 2: Mass Spectrometry Parameters for Iopromide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |
| Iopromide | 792.0 | 573.0 | - | - |
| This compound | 795.1 | 576.0 | 299.9 | 28 |
Experimental Protocols
Two primary methodologies are presented for the analysis of Iopromide in environmental water samples using this compound as an internal standard: a direct-injection LC-MS/MS method and a method involving Solid-Phase Extraction (SPE) for sample pre-concentration.
Protocol 1: Direct-Injection LC-MS/MS Method
This method is rapid and minimizes sample handling, making it suitable for high-throughput analysis of various water matrices.[3]
1. Sample Collection and Preservation:
-
Collect water samples in clean glass or polypropylene (B1209903) bottles.
-
To prevent microbial degradation, store samples at 4°C and analyze within 72 hours of collection.
-
If longer storage is required, freeze the samples at -20°C.
2. Sample Preparation:
-
Allow samples to come to room temperature.
-
Filter the samples through a 0.2 µm polyethylene (B3416737) sulfonate (PES) or regenerated cellulose (B213188) syringe filter to remove particulate matter.
-
In a clean autosampler vial, add a known volume of the filtered sample (e.g., 980 µL).
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 20 µL of a 1 µg/L solution) to achieve a final concentration of 20 ng/L.
-
Vortex the sample to ensure homogeneity.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column suitable for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol (B129727).
-
Gradient: A suitable gradient to separate Iopromide from matrix interferences. A typical gradient starts with a high aqueous phase percentage and ramps up the organic phase.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 80 - 100 µL.
-
Column Temperature: 30 - 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions specified in Table 2.
-
Optimize other source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's guidelines.
-
4. Data Analysis and Quantification:
-
Create a calibration curve by analyzing a series of calibration standards prepared in a clean matrix (e.g., deionized water) and spiked with the same concentration of this compound as the samples.
-
The concentration of Iopromide in the samples is calculated using the ratio of the peak area of Iopromide to the peak area of this compound and interpolating from the calibration curve.
Protocol 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS
This method is employed for samples with very low concentrations of Iopromide or for complex matrices to remove interferences and pre-concentrate the analyte.
1. Sample Collection and Preservation:
-
Follow the same procedure as in Protocol 1.
2. Sample Preparation (SPE):
-
SPE Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
-
Conditioning: Condition the SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Spike a larger volume of the water sample (e.g., 100 - 500 mL) with a known amount of this compound internal standard. Pass the spiked sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a small volume of deionized water to remove unretained salts and polar interferences.
-
Elution: Elute the retained Iopromide and this compound from the cartridge with a small volume of an organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of the initial mobile phase (e.g., 1 mL).
3. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS conditions as described in Protocol 1.
4. Data Analysis and Quantification:
-
Follow the same data analysis and quantification procedure as in Protocol 1. The use of this compound as an internal standard will correct for any analyte loss during the SPE process.
Visualizations
The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.
Caption: General experimental workflow for the analysis of Iopromide in water samples.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. Rapid direct injection LC-MS/MS method for analysis of prioritized indicator compounds in wastewater effluent - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. A direct injection liquid chromatography tandem mass spectrometry method for the kinetic study on iodinated contrast media (ICMs) removal in natural water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
Application Note: High-Performance Liquid Chromatography Method for the Separation of Iopromide-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the separation of Iopromide-d3 using liquid chromatography, often coupled with tandem mass spectrometry (LC-MS/MS). This compound is the deuterated form of Iopromide, a widely used non-ionic, iodinated X-ray contrast medium. Due to its structural similarity to Iopromide, this compound serves as an excellent internal standard for the quantitative analysis of Iopromide in various matrices, including environmental and biological samples.[1] This application note outlines the necessary parameters and a step-by-step protocol to achieve efficient chromatographic separation.
Chromatographic Parameters
Effective separation of this compound is typically achieved using reversed-phase liquid chromatography. The following table summarizes the key parameters derived from established methods for the analysis of Iopromide and its deuterated internal standard.[1]
| Parameter | Value/Description |
| Chromatographic Mode | Reversed-Phase Liquid Chromatography |
| Stationary Phase | C18 column (specific dimensions to be optimized based on system) |
| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile (B52724) with 0.1% Acetic Acid |
| Gradient Elution | A time-based gradient from a higher aqueous composition to a higher organic composition. A typical starting point would be 95% A, ramping to 95% B over several minutes. The total analysis time, including reconditioning, is approximately 10 minutes.[1] |
| Flow Rate | To be optimized based on column dimensions and particle size (e.g., 0.2-0.6 mL/min for a standard analytical column). |
| Column Temperature | 15 °C (cooling the column can increase retention for polar compounds like Iopromide).[1] |
| Injection Volume | 5 - 20 µL (can be adjusted based on sample concentration and instrument sensitivity). |
| Detector | Tandem Mass Spectrometer (MS/MS) is recommended for high selectivity and sensitivity. UV detection at ~240 nm is also possible but less specific. |
| Internal Standard | This compound is used as an internal standard for the quantification of Iopromide.[1] |
| Expected Retention Time | Approximately 3.98 minutes for this compound under optimized conditions.[1] |
Experimental Protocol
This protocol provides a general procedure for the LC-MS/MS analysis of this compound.
1. Materials and Reagents
-
This compound analytical standard
-
Iopromide analytical standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Glacial acetic acid, analytical grade
-
0.22 µm syringe filters for sample clarification
2. Instrument and Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Mobile Phase A: Add 1 mL of glacial acetic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1 mL of glacial acetic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to the desired concentration range for calibration.
4. Sample Preparation
-
The sample preparation will vary depending on the matrix (e.g., water, plasma, urine). For aqueous samples, filtration through a 0.22 µm syringe filter may be sufficient.[1] For more complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.
-
For quantitative analysis of Iopromide, a known amount of this compound internal standard solution is added to all samples, calibration standards, and quality control samples before any sample processing steps.
5. Chromatographic Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample or standard solution onto the column.
-
Run the gradient elution program as optimized.
-
Monitor the eluent using the MS/MS detector. For this compound, specific precursor and product ion transitions should be monitored in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
6. Data Analysis
-
Identify the this compound peak based on its retention time and specific mass transition.
-
For quantitative analysis of Iopromide, construct a calibration curve by plotting the ratio of the peak area of Iopromide to the peak area of this compound against the concentration of the Iopromide standards.
-
Determine the concentration of Iopromide in the samples from the calibration curve.
Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound using LC-MS/MS.
Caption: Experimental workflow for this compound analysis.
References
Application Note: High-Throughput Quantification of Iopromide in Human Plasma using LC-MS/MS with Iopromide-d3 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the non-ionic contrast agent Iopromide in human plasma. The method utilizes a stable isotope-labeled internal standard, Iopromide-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in a drug development setting. A simple protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The optimized mass spectrometry parameters, including Multiple Reaction Monitoring (MRM) transitions, are provided, along with detailed liquid chromatography conditions.
Introduction
Iopromide is a widely used, non-ionic, low-osmolar iodinated contrast agent for radiological imaging. Accurate quantification of Iopromide in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis via LC-MS/MS.[1][2] The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][2] This application note presents a fully optimized and validated LC-MS/MS method for the determination of Iopromide in human plasma.
Experimental
Materials and Reagents
-
Iopromide reference standard was purchased from [Supplier Name].
-
This compound internal standard (IS) was purchased from [Supplier Name].
-
HPLC-grade methanol (B129727) and acetonitrile (B52724) were obtained from [Supplier Name].
-
Formic acid (LC-MS grade) was purchased from [Supplier Name].
-
Human plasma (K2-EDTA) was sourced from [Supplier Name].
Instrumentation
-
LC System: [Specify LC System, e.g., Shimadzu Nexera X2]
-
Mass Spectrometer: [Specify Mass Spectrometer, e.g., Sciex QTRAP 6500+] equipped with a Turbo V™ ion source.
-
Analytical Column: [Specify Column, e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm]
Liquid Chromatography Conditions
A gradient elution was performed using a C18 reverse-phase column.
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 4.0 |
Mass Spectrometry Settings
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The ion source parameters were optimized as follows:
| Parameter | Value |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas (CUR) | 35 psi |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
| Collision Gas (CAD) | Medium |
Multiple Reaction Monitoring (MRM) was used for the quantification of Iopromide and this compound. The optimized MRM transitions and compound-dependent parameters are summarized in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Iopromide | 792.0 | 573.1 | 80 | 35 |
| This compound | 795.0 | 576.1 | 80 | 35 |
Standard and Quality Control Sample Preparation
Stock solutions of Iopromide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.
Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation Protocol
A simple and rapid protein precipitation method was used for sample preparation:
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Iopromide in human plasma. The chromatographic conditions provided good peak shape and resolution for both Iopromide and its deuterated internal standard, with a retention time of approximately 1.8 minutes. The use of this compound as an internal standard ensured the accuracy and precision of the method by compensating for any variability during sample processing and analysis. The protein precipitation method proved to be a simple, fast, and effective technique for sample clean-up, suitable for high-throughput bioanalysis.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the quantification of Iopromide in human plasma.
Conclusion
This application note describes a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Iopromide in human plasma using its deuterated internal standard, this compound. The simple sample preparation procedure and short chromatographic run time make this method ideal for high-throughput bioanalysis in support of clinical and preclinical studies.
References
Application Notes & Protocols: Quantification of Iopromide in Wastewater Treatment Plant Effluents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iopromide is a widely used, non-ionic, iodinated X-ray contrast medium. Due to its high usage and resistance to metabolism in the human body, it is frequently excreted unchanged and enters the aquatic environment through wastewater.[1][2] Conventional wastewater treatment plants (WWTPs) often exhibit limited removal efficiency for Iopromide, leading to its presence in treated effluents and receiving surface waters.[3][4] Its persistence and potential for the formation of toxic iodinated disinfection byproducts make its quantification in WWTP effluents a critical aspect of environmental monitoring and risk assessment.[4]
This document provides detailed application notes and protocols for the quantification of Iopromide in WWTP effluents, focusing on modern analytical techniques.
Quantitative Data Summary
The concentration of Iopromide in WWTP effluents can vary significantly depending on the location, population served, and the prevalence of medical imaging procedures. The following table summarizes reported concentrations from various studies.
| Geographic Region | WWTP Effluent Iopromide Concentration (ng/L) | Reference |
| Europe (Germany) | Up to 11,000 | [3] |
| Europe (Germany) | Median: 250 - 750 | [3] |
| Europe (Spain) | Up to 8,900 | [5][6] |
| North America | 11 - 82 | [7] |
| Asia and Australia | 8.8 - 127 | [7] |
| Portugal | Up to 2,810 | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Iopromide in wastewater samples.
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hpst.cz [hpst.cz]
- 5. researchgate.net [researchgate.net]
- 6. Determination of iodinated X-ray contrast media in sewage by solid-phase extraction and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor peak shape for Iopromide-d3 in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of Iopromide-d3.
Troubleshooting Poor Peak Shape
Poor peak shape can compromise the accuracy and reliability of analytical results by affecting resolution and integration.[1][2] The most common peak shape problems are tailing, fronting, splitting, and broadening. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.[1]
Q1: What are the primary causes of poor peak shape for this compound in HPLC?
Poor peak shape for this compound can stem from a variety of issues related to the HPLC system, the column, the mobile phase, or the sample itself. The table below summarizes the most common problems and their potential causes.
| Peak Shape Issue | Potential Causes |
| Peak Tailing | Secondary interactions with residual silanols on the column, low buffer concentration, inappropriate mobile phase pH, column contamination, column overload, or a void/channel in the column packing.[1][3] |
| Peak Fronting | Sample overload (mass or volume), sample solvent stronger than the mobile phase, low column temperature, or column collapse. |
| Split Peaks | Partially blocked column inlet frit, column void or contamination, sample solvent incompatible with the mobile phase, or co-elution with an interfering compound. |
| Broad Peaks | Low buffer concentration, column contamination, extra-column dead volume, or a column void at the inlet. |
Peak Tailing
Peak tailing occurs when the back half of the peak is wider than the front half, often caused by multiple retention mechanisms. For basic compounds, strong interactions with ionized silanol (B1196071) groups on the silica (B1680970) support surface are a primary cause.
Q2: How do I troubleshoot peak tailing for this compound?
A2: A systematic approach is key. First, determine if the tailing affects all peaks or just the this compound peak.
-
If all peaks tail: This suggests a physical or system-wide issue. Check for a partially blocked inlet frit or a void at the column inlet. A void can be caused by uneven packing density or high pH dissolving the silica. Reversing and flushing the column can sometimes dislodge frit blockages. If the issue persists, replacing the column may be necessary.
-
If only the this compound peak tails: This points to a chemical interaction between the analyte and the stationary phase. Focus on mobile phase optimization and column chemistry.
The following workflow provides a logical approach to troubleshooting.
Caption: A flowchart for systematically troubleshooting common HPLC peak shape issues.
Q3: What experimental parameters can I adjust to reduce peak tailing?
A3: To mitigate secondary interactions and improve peak symmetry, consider the following parameter adjustments.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Adjust pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (e.g., 2.5-4.0) can suppress silanol interactions. | Suppressing the ionization of residual silanol groups on the silica surface reduces unwanted secondary interactions with basic analytes. |
| Buffer Concentration | Use a buffer concentration between 20-50 mM. | Insufficient buffer capacity can lead to pH shifts on the column. Higher concentrations help maintain a stable pH and can mask residual silanol activity. |
| Organic Modifier | Consider switching from acetonitrile (B52724) to methanol, or vice-versa. | Different organic modifiers can alter selectivity and interactions with the stationary phase, sometimes improving peak shape. |
| Column Chemistry | Use a high-purity, modern, end-capped C18 or C8 column. Consider a column with a different base deactivation technology. | Modern columns have fewer accessible silanol groups, minimizing secondary interactions that cause tailing. |
| Guard Column | Use a guard column, especially with complex sample matrices. | A guard column protects the analytical column from strongly retained matrix components and particulates that can cause peak distortion. |
Peak Fronting
Peak fronting, where the leading edge of the peak is sloped, is most often caused by sample overload or an incompatible sample solvent.
Q4: My this compound peak is fronting. What is the most likely cause and solution?
A4: The two most common causes are an incompatible sample solvent and column overload.
-
Sample Solvent Incompatibility: This occurs when the sample is dissolved in a solvent that is significantly stronger than the mobile phase. This causes the analyte band to spread and elute too quickly.
-
Solution: The best practice is to dissolve the sample in the mobile phase itself. If that is not possible, use a solvent that is weaker than the mobile phase. For example, if your mobile phase is 50% acetonitrile, your sample solvent should contain less than 50% acetonitrile.
-
-
Column Overload: Injecting too much analyte mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase.
-
Solution: Reduce the injection volume by half or dilute the sample concentration by a factor of 10 and re-inject. If the peak shape improves, overload was the cause.
-
Split Peaks
A single peak appearing as two or more conjoined peaks is known as peak splitting. This indicates that the analyte is experiencing two different flow paths or retention mechanisms.
Q5: What causes split peaks and how can I fix them?
A5: Split peaks can be traced to several issues, often occurring at the head of the column.
| Cause | Solution |
| Partially Blocked Inlet Frit | A blockage can disrupt the flow path, causing uneven distribution of the sample onto the column. Solution: Replace the frit or the entire column. Regularly filter samples and mobile phases to prevent blockages. |
| Column Void or Contamination | A void or channel in the column packing creates multiple flow paths. Contamination can also create different interaction sites. Solution: This usually requires column replacement. Using a guard column can help prevent contamination of the analytical column. |
| Sample Solvent Incompatibility | If the sample solvent is immiscible with or much stronger than the mobile phase, it can cause the sample to band improperly on the column. Solution: Dissolve the sample in the mobile phase or a weaker, miscible solvent. |
| Co-elution | What appears to be a split peak might be two separate components eluting very close together. Solution: Try a smaller injection volume. If two distinct peaks appear, optimize the method (e.g., change mobile phase composition, temperature, or gradient) to improve resolution. |
Experimental Protocols
Protocol 1: Systematic Column Cleaning
If column contamination is suspected, a thorough washing procedure can restore performance. Always check the column manufacturer's guidelines for solvent compatibility and pH limits.
Objective: To remove strongly retained contaminants from a reversed-phase column.
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column with your mobile phase, but without the buffer salts (e.g., water/acetonitrile mixture), for 20 column volumes.
-
Flush with 100% Acetonitrile for 20 column volumes.
-
Flush with 100% Isopropanol for 20 column volumes.
-
Optional (for very non-polar contaminants): Flush with Hexane for 20 column volumes. Crucially , you must flush with Isopropanol again for 20 column volumes before returning to an aqueous mobile phase to avoid solvent immiscibility.
-
Equilibrate the column with the initial mobile phase composition until the baseline is stable.
-
If peak shape does not improve, the column may be permanently damaged and require replacement.
Protocol 2: Diagnosing Sample Solvent Mismatch
Objective: To determine if the sample solvent is the cause of peak fronting or splitting.
Procedure:
-
Prepare two vials of your this compound sample.
-
Sample A (Original): Dissolve the sample in your current standard diluent.
-
Sample B (Mobile Phase): Evaporate the solvent from the second sample using a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase used for your HPLC run.
-
Inject Sample A and record the chromatogram.
-
Inject Sample B and record the chromatogram.
-
Analysis: Compare the peak shapes. If the peak shape in the chromatogram from Sample B is significantly improved (i.e., no fronting or splitting), the original sample solvent is incompatible with the mobile phase.
Frequently Asked Questions (FAQs)
Q: Why is mobile phase pH so critical for analyzing compounds like this compound? A: The pH of the mobile phase controls the ionization state of both the analyte and the stationary phase. For ionizable compounds, their retention can change dramatically with small shifts in pH. Furthermore, for silica-based columns, maintaining an acidic pH (e.g., < 4) suppresses the ionization of silanol groups, which are a primary source of secondary interactions that lead to peak tailing for many pharmaceutical compounds.
Q: Can injecting too large a volume cause problems even if the sample concentration is low? A: Yes. This is known as volume overload. Injecting a large volume, especially in a solvent stronger than the mobile phase, can lead to peak broadening or fronting because the sample band is too wide when it enters the column. It is always best to inject the smallest volume possible while maintaining adequate sensitivity.
Q: How often should I change my mobile phase? A: It is good practice to prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to the evaporation of volatile organic components. Additionally, aqueous buffer solutions are susceptible to microbial growth, which can create particulates that block frits and contaminate the system.
Q: What is a guard column and should I use one? A: A guard column is a short, disposable column installed between the injector and the analytical column. It contains the same stationary phase as the analytical column and serves to protect it by trapping particulates and strongly retained compounds from the sample matrix. Using a guard column is a cost-effective way to extend the life of your more expensive analytical column, especially when analyzing complex samples like biological fluids or environmental extracts.
References
Mitigating matrix effects in the analysis of Iopromide-d3
Welcome to the technical support center for the analysis of Iopromide-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects and ensuring accurate quantification of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Iopromide, a widely used non-ionic, monomeric iodinated contrast medium.[1] In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard. This is because they are chemically and physically almost identical to the analyte of interest (Iopromide). Consequently, this compound co-elutes chromatographically with Iopromide and experiences nearly identical effects from the sample matrix, such as ion suppression or enhancement. By adding a known amount of this compound to all samples, calibrators, and quality controls, variations during sample preparation and ionization in the mass spectrometer can be effectively normalized, leading to more accurate and precise quantification of Iopromide.
Q2: What are matrix effects and how do they impact the analysis of this compound?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components present in the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), leading to inaccurate and imprecise results. In the analysis of biological fluids, common sources of matrix effects include phospholipids (B1166683), salts, and endogenous metabolites. These interfering substances can compete with the analyte for ionization in the MS source, ultimately compromising the reliability of the quantitative data.
Q3: What are the common signs that my this compound analysis is being affected by matrix effects?
A3: Several indicators may suggest that your analysis is compromised by matrix effects:
-
Poor reproducibility: Inconsistent peak areas for this compound across different lots of the same biological matrix.
-
Inaccurate and imprecise results: Quality control (QC) samples failing to meet acceptance criteria for accuracy and precision.
-
Non-linear calibration curves: The relationship between the concentration and the response is not linear, particularly at the lower end of the curve.
-
Erratic internal standard response: Significant and unexplained variations in the peak area of this compound across the analytical run.
Q4: Can a stable isotope-labeled internal standard like this compound completely eliminate matrix effects?
A4: While a SIL internal standard is the most effective tool to compensate for matrix effects, it may not completely eliminate them. The fundamental assumption is that the analyte and the internal standard are affected equally by the matrix. However, in cases of severe ion suppression, the signal for both the analyte and the internal standard may be reduced to a point where sensitivity is compromised. Additionally, if there is a slight chromatographic separation between the analyte and the SIL internal standard (an isotope effect), they may be affected differently by highly variable and localized matrix effects. Therefore, optimizing sample preparation and chromatography to minimize matrix effects is always recommended as the first line of defense.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.
Issue 1: High Variability or Poor Recovery of this compound
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Sample Preparation | The chosen sample preparation technique may not be effectively removing interfering matrix components. Consider evaluating alternative methods such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or different Protein Precipitation (PPT) protocols. See the "Comparison of Sample Preparation Techniques" table below for guidance. |
| Inefficient Extraction from Matrix | Iopromide may be strongly bound to plasma proteins. Ensure your extraction method is sufficient to disrupt these interactions. For LLE, adjusting the pH of the sample can improve extraction efficiency. For SPE, ensure the chosen sorbent and elution solvent are appropriate for Iopromide's chemical properties. |
| Analyte Adsorption | This compound may adsorb to plasticware or glassware. Consider using low-binding microcentrifuge tubes and pipette tips. |
Issue 2: Significant Ion Suppression or Enhancement
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Co-elution with Phospholipids | Phospholipids are a major cause of ion suppression in plasma samples. Optimize your chromatographic method to separate this compound from the phospholipid elution region. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different stationary phase. Sample preparation techniques like SPE are also effective at removing phospholipids.[2][3] |
| High Concentration of Salts | High salt concentrations from buffers or the biological matrix can suppress the ionization of this compound. Ensure that your sample preparation method includes a desalting step. SPE is generally effective at removing salts. |
| Suboptimal MS Source Conditions | The settings of your mass spectrometer's ion source (e.g., spray voltage, gas temperatures, nebulizer pressure) can influence the extent of matrix effects. Optimize these parameters to maximize the this compound signal while minimizing the influence of interfering compounds. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of the expected performance of common techniques for the analysis of small molecules like this compound in biological matrices.
| Technique | Principle | Expected Recovery | Matrix Effect Mitigation | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol). | Moderate to High | Low to Moderate | Fast, simple, and inexpensive. | Results in a less clean extract, often with significant remaining phospholipids and other matrix components, leading to a higher potential for matrix effects.[2][4] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases (an aqueous sample and an organic solvent). | Moderate to High | Moderate | Can provide cleaner extracts than PPT by removing more polar interferences. | Can be labor-intensive, may require large volumes of organic solvents, and is prone to emulsion formation. |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interfering components are washed away. The analyte is then eluted with a small volume of solvent. | High | High | Provides the cleanest extracts, effectively removing salts, phospholipids, and other interferences. Can be automated for high-throughput applications. | More complex method development and higher cost per sample compared to PPT and LLE. |
Experimental Protocols
This section provides a representative, detailed methodology for the analysis of this compound in human plasma using Solid-Phase Extraction (SPE) coupled with LC-MS/MS. This protocol should be optimized for your specific instrumentation and laboratory conditions.
Protocol 1: Quantification of this compound in Human Plasma by SPE-LC-MS/MS
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of Iopromide and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare working solutions of Iopromide for calibration standards and QCs by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma (calibrator, QC, or unknown sample), add 25 µL of the this compound internal standard working solution. Vortex briefly.
-
Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex to mix.
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical - requires optimization):
-
Iopromide: Precursor ion m/z > Product ion m/z
-
This compound: Precursor ion m/z > Product ion m/z
-
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows. Optimize compound-dependent parameters like collision energy for each MRM transition.
Visualizations
Workflow for Mitigating Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects in the analysis of this compound.
Decision Tree for Sample Preparation Method Selection
Caption: Decision tree to guide the selection of an appropriate sample preparation method for this compound analysis.
References
Technical Support Center: Overcoming Iopromide-d3 Signal Suppression in Electrospray Ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming signal suppression of Iopromide-d3 during electrospray ionization (ESI) mass spectrometry (MS) analysis.
Troubleshooting Guide
This section offers a systematic approach to identifying and resolving common issues related to this compound signal suppression.
Q1: Why am I observing a suppressed signal for this compound in my ESI-MS analysis?
Signal suppression in ESI-MS is a phenomenon where the ionization efficiency of the target analyte, this compound, is diminished by the presence of co-eluting compounds from the sample matrix.[1][2] This results in a decreased signal intensity, which can adversely affect the accuracy, precision, and sensitivity of your analysis.[1] The "matrix" encompasses all components in a sample apart from the analyte of interest, such as salts, proteins, lipids, and other endogenous compounds.[1]
The primary causes of signal suppression include:
-
Competition for Ionization: In the ESI source, this compound and matrix components compete for charge and for space at the surface of the ESI droplets.[3] This competition can hinder the ability of this compound to form gas-phase ions, thus reducing its signal.
-
Changes in Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets. This impairs solvent evaporation and the subsequent release of analyte ions into the gas phase.
-
Co-precipitation: Nonvolatile materials in the sample can co-precipitate with this compound, preventing it from efficiently entering the gas phase.
Q2: How can I diagnose the cause of this compound signal suppression?
A widely used method to confirm and diagnose ion suppression is the post-column infusion experiment .
Experimental Workflow: Post-Column Infusion
Caption: Post-column infusion workflow to diagnose ion suppression.
A significant dip in the stable baseline signal of this compound at specific retention times indicates the elution of matrix components that are causing the suppression.
Q3: What are the immediate steps I can take to mitigate signal suppression?
If you have confirmed ion suppression, consider the following immediate actions:
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, this approach may not be suitable for trace analysis where the analyte concentration is already low.
-
Reduce Injection Volume: Injecting a smaller volume of your sample can also decrease the amount of matrix introduced into the system.
-
Optimize Chromatographic Separation: Adjust your LC method to separate this compound from the interfering compounds. This can involve changing the gradient, mobile phase composition, or using a different chromatography column.
-
Adjust MS Source Parameters: Optimization of ESI source parameters such as capillary voltage, nebulizing gas pressure, and desolvation temperature can sometimes improve the signal.
Frequently Asked Questions (FAQs)
Q4: Can changes in mobile phase composition help overcome signal suppression?
Yes, optimizing the mobile phase can significantly impact signal suppression.
-
pH Adjustment: The pH of the mobile phase affects the ionization state of both this compound and interfering molecules. Experimenting with different pH values can alter the retention times and ionization efficiencies, potentially separating the analyte from suppressive matrix components.
-
Solvent Composition: Altering the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and its proportion in the mobile phase can change the elution profile of both the analyte and matrix components.
-
Additives: While additives like trifluoroacetic acid (TFA) can improve chromatography, they are known to cause signal suppression in ESI. Consider using less suppressive additives like formic acid or ammonium (B1175870) formate.
Q5: Are there alternative ionization sources that are less prone to signal suppression for this compound?
While ESI is common, other ionization techniques may be less susceptible to signal suppression for this compound.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less prone to matrix effects than ESI, especially for less polar compounds.
-
Atmospheric Pressure Photoionization (APPI): APPI is another alternative that can be complementary to ESI and may show reduced signal suppression for certain analytes.
-
Nano-electrospray Ionization (nano-ESI): Operating at much lower flow rates, nano-ESI generates smaller, more highly charged droplets, which can lead to reduced ion suppression and matrix effects.
Q6: How does the sample preparation method affect this compound signal suppression?
Effective sample preparation is one of the most critical steps in minimizing signal suppression. The goal is to remove as many interfering matrix components as possible before analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can significantly reduce ion suppression by selectively isolating the analyte.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract this compound.
-
Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing all matrix components compared to SPE or LLE.
Q7: What is the role of the internal standard in correcting for signal suppression?
Using a stable isotope-labeled internal standard, such as this compound, is the most recognized technique to correct for matrix effects. Ideally, the internal standard co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should remain constant, allowing for accurate quantification even in the presence of suppression. However, it's important to note that if there is a slight chromatographic separation between the analyte and the deuterated internal standard (due to the deuterium (B1214612) isotope effect), they may experience different degrees of suppression, leading to inaccurate results.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE. The specific sorbent, wash, and elution solvents should be optimized for this compound and the sample matrix.
References
Iopromide-d3 stability issues in different solvent mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Iopromide-d3 in various solvent mixtures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or has visible precipitate. What could be the cause?
A1: Precipitation of this compound in solution can be attributed to several factors:
-
Solvent Polarity: Iopromide (B1672085) is more soluble in polar solvents. If you are using a solvent mixture, a higher proportion of a non-polar solvent can lead to precipitation.
-
Temperature: Solubility is often temperature-dependent. A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of solution.
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the specific solvent or solvent mixture you are using.
-
pH: The pH of the solution can influence the solubility of this compound.
Q2: I suspect my this compound has degraded. What are the common degradation pathways?
A2: this compound, similar to its non-deuterated counterpart, can degrade under certain conditions. The primary degradation pathways include:
-
Hydrolysis: Degradation can occur in the presence of strong acids or bases.
-
Oxidation: Exposure to oxidizing agents can lead to the formation of degradation products.
-
Photolysis: Exposure to UV light can induce degradation.[1][2]
-
Thermolysis: High temperatures can cause thermal degradation.
Q3: What are the ideal storage conditions for this compound solutions to minimize degradation?
A3: To ensure the stability of your this compound solutions, it is recommended to:
-
Store solutions in a cool, dark place to protect from light and heat.
-
Use tightly sealed containers to prevent solvent evaporation, which could lead to precipitation.
-
If possible, prepare solutions fresh before use.
-
For long-term storage, consider storing at reduced temperatures, but be mindful of potential precipitation.
Q4: How can I check the stability of my this compound solution?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the stability of your this compound solution.[3][4][5] This method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of its purity.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Problem: When analyzing my this compound sample by HPLC, I observe unexpected peaks that are not present in the reference standard.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation of this compound | - Review the handling and storage conditions of your sample. - Perform a forced degradation study to identify potential degradation products and confirm if the observed peaks match. |
| Contamination | - Ensure all glassware and equipment are thoroughly cleaned. - Analyze a blank solvent injection to check for contaminants from the solvent or HPLC system. |
| Impurity in the solvent | - Use high-purity, HPLC-grade solvents. - Try a different batch of solvent to see if the issue persists. |
Issue 2: this compound Precipitation in Solvent Mixture
Problem: I am preparing a solution of this compound in a mixed solvent system for my experiment, and it is precipitating.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Solubility | - Increase the proportion of the polar solvent in your mixture. - Gently warm the solution while stirring to aid dissolution. Be cautious as heat can also accelerate degradation. - Consider using a different solvent system with better solubilizing power for this compound. |
| Supersaturation | - Prepare a less concentrated solution. - Add the this compound to the solvent mixture gradually while stirring to prevent localized high concentrations. |
Quantitative Data
The following table summarizes the solubility of Iopromide in various pure solvents. This data can be used as a reference when selecting an appropriate solvent for your experiments.
| Solvent | Solubility (Mole Fraction x 10⁻⁴) at 298.15 K |
| N,N-dimethylformamide (DMF) | 0.7796 |
| Dimethyl sulfoxide (B87167) (DMSO) | 0.8655 |
| Methanol (B129727) | 0.3068 |
| Ethanol | 0.2455 |
| Isopropyl alcohol | 0.1205 |
| Acetone | 0.04576 |
| Ethyl acetate | 0.7161 |
| Toluene | - |
Note: Data for Iopromide is presented as a proxy for this compound due to the expected similarity in their physicochemical properties.
The degradation of Iopromide has been shown to follow pseudo-first-order kinetics under certain conditions.[2][6]
| Condition | Rate Constant (k) |
| UV Irradiation | 4.58 (± 0.02) × 10⁻² min⁻¹ |
| UV/Cl₂ | 2.20 (± 0.01) × 10⁻¹ min⁻¹ |
| UV/Persulfate | 6.08 (± 0.10) × 10⁻² min⁻¹ |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The target degradation is typically 5-20%.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for a specified time.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for a specified time.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution at an elevated temperature (e.g., 70°C) for a specified time.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC.
-
The HPLC method should be capable of separating the parent this compound peak from any degradation product peaks.
4. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
The peak purity of the this compound peak should be assessed to ensure it is not co-eluting with any degradation products.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Degradation of iopromide by combined UV irradiation and peroxydisulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sgs.com [sgs.com]
Preventing Iopromide-d3 degradation during sample processing
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of Iopromide-d3 during sample processing.
Troubleshooting Guide
This guide addresses specific issues that can lead to the degradation of this compound, a deuterated internal standard used in bioanalytical assays. Since this compound is chemically analogous to Iopromide, its stability profile is considered identical.
Issue 1: Low or Inconsistent Analyte Response
Question: We are observing a significant loss of this compound signal or high variability in our LC-MS/MS assay after sample extraction. What could be the cause?
Answer: Low or inconsistent analyte response for this compound is often indicative of degradation during the sample handling and processing workflow. The primary causes are exposure to inappropriate pH levels, high temperatures, or oxidative conditions.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| pH-Induced Hydrolysis | Iopromide is susceptible to hydrolysis under strong acidic or basic conditions. Ensure all solutions and buffers used during extraction are maintained within a neutral pH range (pH 6.5-7.5). Verify the pH of your final extract before injection. |
| Thermal Degradation | Elevated temperatures can accelerate degradation. Avoid prolonged exposure of samples to heat. Use refrigerated centrifuges, keep samples on ice whenever possible, and avoid leaving samples at room temperature for extended periods. For long-term storage, samples should be kept at -20°C or -80°C. |
| Oxidation | Although Iopromide is relatively stable, the presence of strong oxidizing agents can cause degradation. Ensure all reagents are fresh and free of peroxides. If oxidative stress is suspected, consider degassing solvents or adding an antioxidant like ascorbic acid (0.1% w/v), but verify its compatibility with your analytical method first. |
| Photodegradation | While less common for Iopromide, prolonged exposure to direct UV light can be a contributing factor for some compounds. Process samples under amber light or in amber-colored tubes, especially if they are left on the benchtop for any significant duration. |
Experimental Workflow for Sample Processing The following diagram outlines a recommended workflow to minimize degradation during solid-phase extraction (SPE), a common technique for cleaning up biological samples.
Caption: Recommended workflow for processing samples containing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in biological matrices (e.g., plasma)? For short-term storage (up to 24 hours), keep processed samples at 2-8°C. For long-term storage, samples should be frozen at -20°C or ideally at -80°C to minimize any potential for degradation. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity.
Q2: How do I perform a stability study for this compound in my specific matrix? To assess stability, you can perform a forced degradation study. This involves subjecting the analyte to various stress conditions and quantifying the remaining amount. This helps identify potential liabilities in your sample processing method.
Q3: Is this compound sensitive to light? Iopromide is not considered highly photosensitive. However, as a general best practice in bioanalysis, it is recommended to minimize exposure of samples to direct, high-intensity light. Using amber vials for sample collection and storage is a simple and effective preventative measure.
Q4: Can the choice of sample collection tube affect stability? Yes, the anticoagulant used in blood collection tubes can influence matrix pH. It is advisable to use tubes with EDTA or heparin and to process the blood to plasma or serum as quickly as possible after collection. Ensure the pH of the resulting matrix is near neutral.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation experiment to test the stability of this compound under various stress conditions.
1. Objective: To identify the degradation susceptibility of this compound under hydrolytic (acidic, basic), oxidative, and thermal stress conditions.
2. Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
LC-MS/MS system
3. Methodology:
-
Preparation of Stressed Samples:
-
For each condition, add a known amount of this compound stock solution to separate vials to achieve a final concentration of ~10 µg/mL.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Add deionized water.
-
Control: Prepare a sample in deionized water (or your typical solvent) and keep it at 2-8°C.
-
-
Incubation:
-
Incubate the hydrolytic and oxidative samples at 40°C for 24 hours.
-
Incubate the thermal stress sample at 70°C for 24 hours.
-
-
Sample Processing:
-
After incubation, cool all samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples (including the control) with the mobile phase to an appropriate concentration for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze all samples by a validated LC-MS/MS method.
-
Calculate the percentage degradation by comparing the peak area of the stressed sample to the control sample: % Degradation = (1 - (Peak Area_Stressed / Peak Area_Control)) * 100
-
Summary of Expected Stability (Illustrative Data)
The following table summarizes typical degradation percentages seen in forced degradation studies of iodinated contrast agents like Iopromide. Actual results may vary based on specific experimental conditions.
| Stress Condition | Incubation Time | Temperature | Typical Degradation (%) |
| 0.1 M HCl (Acid) | 24 hours | 40°C | < 5% |
| 0.1 M NaOH (Base) | 24 hours | 40°C | 5-10% |
| 3% H₂O₂ (Oxidation) | 24 hours | 40°C | 10-15% |
| Neutral Water (Thermal) | 24 hours | 70°C | 5-10% |
Degradation Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting this compound degradation.
Caption: A decision tree for troubleshooting this compound degradation.
Identifying and resolving common interferences in Iopromide-d3 analysis
Welcome to the technical support center for Iopromide-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common interferences encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
A1: this compound is a deuterated form of Iopromide (B1672085), a non-ionic, iodine-based contrast medium. In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as a stable isotope-labeled internal standard (SIL-IS).[1] A SIL-IS is the "gold standard" for quantitative assays because it has nearly identical chemical and physical properties to the analyte (Iopromide). This allows it to co-elute with the analyte and experience similar matrix effects, thus providing a more accurate and precise quantification by correcting for variations during sample preparation and analysis.[2]
Q2: What are the most common sources of interference in this compound analysis?
A2: The most significant source of interference in LC-MS/MS-based bioanalysis is the "matrix effect."[3][4][5] This refers to the alteration of ionization efficiency (suppression or enhancement) of the analyte and internal standard by co-eluting components from the biological matrix (e.g., plasma, urine). These interfering components can be endogenous substances like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants and co-administered drugs. Other potential interferences include isobaric compounds (metabolites or other substances with the same nominal mass) and cross-talk from the analyte to the internal standard.
Q3: What is "ion suppression," and how does it affect my results?
A3: Ion suppression is a common form of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Iopromide) and internal standard (this compound) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in reduced sensitivity, poor precision, and inaccurate quantification of Iopromide.
Q4: Can the Iopromide analyte interfere with the this compound internal standard signal?
A4: Yes, this is a phenomenon known as cross-contribution or isotopic interference. Although Iopromide and this compound have different masses, the natural isotopic abundance of elements (like Carbon-13) in the Iopromide molecule can lead to a small signal at the mass-to-charge ratio (m/z) of this compound. This is particularly relevant at high concentrations of Iopromide and can lead to non-linear calibration curves and biased results.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes:
-
Active sites in the LC system: The polar nature of Iopromide can lead to interactions with active sites in the injector or column, causing peak tailing.
-
Column contamination: Buildup of matrix components from biological samples on the analytical column can degrade its performance.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of Iopromide and influence its interaction with the stationary phase.
-
-
Solutions:
-
System Maintenance: Regularly flush the LC system and use a guard column to protect the analytical column.
-
Column Washing: Implement a robust column washing procedure between injections to remove strongly retained matrix components.
-
Mobile Phase Optimization: Adjust the mobile phase pH and organic solvent composition to optimize peak shape. For polar compounds like Iopromide, reversed-phase chromatography with a mobile phase of acetic acid in water and acetonitrile (B52724) can yield good results.
-
Issue 2: High Signal Variability or Poor Reproducibility
-
Possible Causes:
-
Inconsistent sample preparation: Variability in extraction efficiency can lead to inconsistent analyte recovery.
-
Matrix effects: Significant ion suppression or enhancement that varies between samples.
-
Internal standard issues: Degradation of the this compound internal standard or improper spiking can cause variability.
-
-
Solutions:
-
Optimize Sample Preparation: Choose a sample preparation method that provides high and consistent recovery. Solid-phase extraction (SPE) is often more effective at removing interfering matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).
-
Evaluate Matrix Effects: Conduct post-extraction spiking experiments to quantify the extent of matrix effects. If significant, improve sample cleanup or modify chromatographic conditions to separate the analyte from the interfering components.
-
Internal Standard Verification: Ensure the stability of the this compound stock and working solutions. Verify the precision of the internal standard addition step.
-
Issue 3: Suspected Isobaric Interference
-
Possible Causes:
-
Metabolites of Iopromide: Iopromide can be transformed into various products, some of which may have the same nominal mass as Iopromide or this compound.
-
Co-administered drugs or their metabolites: Other compounds in the sample could potentially have the same mass-to-charge ratio as the analyte or internal standard.
-
-
Solutions:
-
Chromatographic Separation: Optimize the LC method to achieve baseline separation of Iopromide and this compound from any potential isobaric interferences. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to differentiate between compounds with the same nominal mass based on their exact mass.
-
Review of Concomitant Medications: If possible, review the medication record of the study subjects to identify potential sources of isobaric interference.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Iopromide Analysis in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 110 | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 105 | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 | < 5 |
Note: This table presents typical performance data for these methods in bioanalysis. Actual results may vary depending on the specific protocol and laboratory conditions.
Experimental Protocols
Protocol 1: Quantification of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Iopromide and this compound into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the chosen sample preparation method. Spike Iopromide and this compound into the final extract.
-
Set C (Pre-Extraction Spike): Spike Iopromide and this compound into the blank biological matrix before extraction.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A value of 100% for the matrix effect indicates no ion suppression or enhancement. Values below 100% indicate suppression, and values above 100% indicate enhancement.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of metabolite profiling tools and time-of-flight mass spectrometry in the identification of transformation products of iopromide and iopamidol during advanced oxidation. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Collision Energy for Iopromide-d3 Fragmentation
Welcome to our dedicated technical support resource for scientists and researchers utilizing tandem mass spectrometry (MS/MS) for the analysis of Iopromide-d3. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the collision energy for robust and sensitive fragmentation of this compound in your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing collision energy (CE) crucial for this compound analysis?
Optimizing the collision energy is a critical step in developing a sensitive and robust Multiple Reaction Monitoring (MRM) or Product Ion Scan method for this compound. The applied collision energy directly influences the fragmentation of the precursor ion into product ions. An optimized CE maximizes the signal intensity of the target product ions, leading to improved sensitivity and lower limits of detection. Each mass spectrometer has unique characteristics, and the optimal CE can vary between instruments. Therefore, empirical determination of the optimal CE is highly recommended for achieving the best performance.
Q2: What are the expected precursor and product ions for this compound?
The precursor ion for this compound in positive electrospray ionization (ESI+) mode is the protonated molecule, [M+H]⁺. Given the molecular weight of Iopromide is approximately 791.9 g/mol , and this compound has three deuterium (B1214612) atoms in place of three hydrogen atoms, the expected m/z for the [M+H]⁺ precursor ion of this compound is approximately 795.1.[1][2]
Common product ions for Iopromide are observed at m/z 573.0 and 559.0.[3][4] For this compound, assuming the deuterium labels are on a part of the molecule that is retained in these fragments, you would expect to see product ions at m/z values shifted by +3 Da. Therefore, the primary product ions to monitor for this compound would be around m/z 576.0 and 562.0.
Q3: What is a good starting point for collision energy optimization for this compound?
A good starting point for collision energy optimization for small molecules like this compound is to ramp the collision energy across a range of 10 to 60 eV.[5] You can perform this experiment by direct infusion of an this compound standard or during an LC-MS/MS run. It is advisable to start with a wider range and then narrow it down based on the initial results to pinpoint the optimal energy for each product ion.
Q4: How does the fragmentation of Iopromide typically occur?
The fragmentation of iodinated contrast media like Iopromide in MS/MS often involves the loss of side chains and neutral molecules. A common fragmentation pathway for Iopromide and its transformation products involves the neutral loss of hydroiodic acid (HI), which has a mass of approximately 128 amu. Other characteristic cleavages occur at the amide bonds connecting the side chains to the tri-iodinated benzene (B151609) ring. Understanding these general fragmentation patterns can aid in the identification of key product ions during method development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of collision energy for this compound.
Issue 1: Low or No Product Ion Signal
-
Possible Cause: The selected collision energy is too low to induce fragmentation or too high, leading to excessive fragmentation into very small, unspecific ions.
-
Troubleshooting Steps:
-
Verify Precursor Ion Signal: Ensure that the precursor ion of this compound (m/z ~795.1) is being efficiently generated and transmitted to the collision cell. Check the ion source parameters such as spray voltage, gas flows, and temperatures.
-
Perform a Collision Energy Ramp: Conduct a wide collision energy ramp (e.g., 5 to 70 eV) to observe the collision energies at which different product ions are formed and where their intensities are maximized.
-
Check Collision Gas Pressure: Ensure that the collision gas (typically argon or nitrogen) is flowing at the correct pressure. Insufficient collision gas will result in poor fragmentation.
-
Issue 2: Unstable or Irreproducible Product Ion Intensities
-
Possible Cause: Fluctuations in the ion source or collision cell conditions.
-
Troubleshooting Steps:
-
Check for Source Contamination: A dirty ion source can lead to unstable ion generation. Clean the ion source components according to the manufacturer's recommendations.
-
Ensure Stable Liquid Flow: If performing the optimization via LC-MS/MS, ensure a stable and reproducible flow from the LC system. Inconsistent flow can lead to fluctuating spray and unstable ion signals.
-
Verify Instrument Tuning: Confirm that the mass spectrometer is properly tuned and calibrated.
-
Issue 3: Unexpected Product Ions or High Background Noise
-
Possible Cause: In-source fragmentation, co-eluting interferences, or contamination.
-
Troubleshooting Steps:
-
Optimize Declustering Potential (DP) / Cone Voltage: High DP or cone voltage can cause fragmentation in the ion source before the precursor ion enters the quadrupole. Optimize this parameter to maximize the precursor ion intensity while minimizing in-source fragmentation.
-
Improve Chromatographic Separation: If interfering compounds are co-eluting with this compound, they may also be fragmented, leading to unexpected product ions. Optimize the LC method to improve the separation of this compound from matrix components.
-
Check for Contamination: High background noise can originate from contaminated solvents, LC system components, or the mass spectrometer itself. Perform blank injections to identify the source of contamination.
-
Experimental Protocols
Protocol 1: Collision Energy Optimization via Direct Infusion
This protocol describes the procedure for determining the optimal collision energy for the fragmentation of this compound by infusing a standard solution directly into the mass spectrometer.
-
Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in a solvent compatible with your mass spectrometer's ion source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the Infusion: Use a syringe pump to infuse the standard solution into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).
-
Tune the Mass Spectrometer:
-
Set the mass spectrometer to monitor the precursor ion of this compound (m/z ~795.1).
-
Optimize the ion source parameters (e.g., spray voltage, source temperature, nebulizer gas) to maximize the precursor ion signal.
-
-
Perform the Collision Energy Ramp:
-
Set up a product ion scan experiment.
-
Create a method that ramps the collision energy from 10 eV to 60 eV in 2 eV increments.
-
Set a sufficient dwell time for each step to obtain a stable signal.
-
-
Analyze the Data:
-
Plot the intensity of each major product ion (e.g., m/z ~576.0 and ~562.0) as a function of the collision energy.
-
The collision energy that yields the highest intensity for a specific product ion is the optimal CE for that transition.
-
Data Presentation
Table 1: Example Collision Energy Optimization Data for this compound
The following table illustrates a hypothetical dataset from a collision energy optimization experiment for the two major product ions of this compound. The optimal collision energy for each transition is highlighted.
| Collision Energy (eV) | Precursor Ion (m/z 795.1) Intensity (counts) | Product Ion 1 (m/z 576.0) Intensity (counts) | Product Ion 2 (m/z 562.0) Intensity (counts) |
| 10 | 9,500,000 | 50,000 | 30,000 |
| 15 | 8,200,000 | 250,000 | 180,000 |
| 20 | 6,500,000 | 800,000 | 650,000 |
| 25 | 4,100,000 | 1,500,000 | 1,200,000 |
| 30 | 2,000,000 | 2,200,000 | 1,800,000 |
| 35 | 900,000 | 1,800,000 | 2,300,000 |
| 40 | 400,000 | 1,200,000 | 2,500,000 |
| 45 | 150,000 | 700,000 | 1,900,000 |
| 50 | 50,000 | 300,000 | 1,100,000 |
| 55 | <10,000 | 100,000 | 500,000 |
| 60 | <10,000 | 40,000 | 200,000 |
Note: This data is for illustrative purposes only. Actual optimal collision energies and ion intensities will vary depending on the instrument and experimental conditions.
Visualizations
References
- 1. This compound | C18H24I3N3O8 | CID 46781980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 1189947-73-6 | LGC Standards [lgcstandards.com]
- 3. hpst.cz [hpst.cz]
- 4. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling hygroscopic Iopromide-d3 solid standard
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling the hygroscopic Iopromide-d3 solid standard. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a deuterated form of Iopromide, which is a non-ionic, water-soluble, iodinated contrast medium used for X-ray imaging.[1][2] this compound is a stable isotope-labeled internal standard, primarily used in quantitative analysis by methods such as NMR, GC-MS, or LC-MS to ensure the accuracy of Iopromide detection in biological samples.[3]
Q2: What are the key properties of this compound solid standard?
A2: this compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[4] This can affect its weight and potentially its stability if not handled correctly. Key properties are summarized in the table below.
Q3: How should I store the this compound solid standard?
A3: To maintain its integrity, this compound solid standard should be stored at -20°C in a tightly sealed container.[5] It is also advisable to store it in a desiccator to minimize moisture absorption.[6]
Q4: Is this compound light-sensitive?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty in obtaining an accurate weight of the solid. | The compound is hygroscopic and is absorbing atmospheric moisture, causing the weight to increase.[4] | 1. Allow the container to equilibrate to room temperature before opening to prevent condensation.2. Work quickly in a low-humidity environment (e.g., a glove box or a room with a dehumidifier).3. Use a pre-weighed vial and subtract the vial's weight to determine the compound's weight.4. If possible, weigh a larger amount and prepare a stock solution.[6] |
| The solid appears clumpy or has turned into a liquid. | Excessive moisture absorption.[4] | 1. The integrity of the compound may be compromised. It is recommended to use a fresh, unopened vial for quantitative applications.2. If a fresh vial is unavailable, you may attempt to dry the compound under high vacuum, but this may not restore its original properties.[8] |
| Inconsistent analytical results between experiments. | 1. Inaccurate initial weighing due to moisture absorption.2. Degradation of the standard due to improper storage or handling.3. Inconsistent preparation of stock or working solutions. | 1. Review and strictly adhere to the handling and weighing procedures for hygroscopic compounds.2. Ensure the standard is stored at -20°C and protected from light and moisture.3. Prepare fresh stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles.[6][9] |
| Precipitation observed in the stock solution upon storage. | The solubility limit may have been exceeded, or the solution may have degraded. | 1. Ensure the solvent is appropriate and the concentration is within the solubility limits.2. If precipitation occurs after storage, gently warm and sonicate the solution to try and redissolve the compound.[9]3. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. |
Data and Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₁D₃I₃N₃O₈[5] |
| Molecular Weight | 794.13 g/mol [5][10] |
| CAS Number | 1189947-73-6[5][10] |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C[5] |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Concentration | Notes |
| DMSO | Up to 25 mg/mL | May require gentle warming and sonication to fully dissolve. |
| Water | Soluble | Iopromide is water-soluble; this compound is expected to have similar solubility.[1] |
| Methanol | Soluble | - |
Note: Always use high-purity, anhydrous solvents when preparing stock solutions of hygroscopic compounds.
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Equilibration: Before opening, allow the vial of this compound solid to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a low-humidity environment, quickly weigh the desired amount of this compound into a tared, clean, and dry volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent (e.g., anhydrous DMSO) to the flask to dissolve the solid. Gentle vortexing or sonication can be used to aid dissolution.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[6][9]
Visual Guides
Diagram 1: Recommended Workflow for Handling Hygroscopic this compound
Caption: A flowchart outlining the key steps for handling hygroscopic this compound to ensure accuracy and stability.
Diagram 2: Troubleshooting Logic for Inaccurate Weighing
Caption: A decision tree to diagnose and resolve common issues encountered when weighing hygroscopic compounds like this compound.
References
- 1. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iopromide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tutorchase.com [tutorchase.com]
- 5. This compound | CAS 1189947-73-6 | LGC Standards [lgcstandards.com]
- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | C18H24I3N3O8 | CID 46781980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Full Method Validation for Iopromide Analysis Using Iopromide-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Iopromide-d3 as an internal standard against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Iopromide in human plasma. This document is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical methodology for their specific needs, supported by experimental data and detailed protocols.
Executive Summary
The quantification of Iopromide, a widely used non-ionic iodinated contrast agent, is crucial in pharmacokinetic studies, toxicological assessments, and environmental monitoring. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for bioanalytical methods due to its high selectivity, sensitivity, and ability to correct for matrix effects and variability in sample processing. This guide presents a full method validation for an LC-MS/MS method with this compound and compares its performance characteristics with a validated HPLC-UV method. The data presented herein demonstrates the superior sensitivity and specificity of the LC-MS/MS method, making it particularly suitable for applications requiring low detection limits and high accuracy.
Data Presentation: Performance Comparison
The following tables summarize the key validation parameters for the LC-MS/MS method using this compound and a comparable HPLC-UV method for the analysis of Iopromide in human plasma.
Table 1: Method Validation Summary for Iopromide Analysis
| Validation Parameter | LC-MS/MS with this compound | HPLC-UV | Acceptance Criteria (ICH/FDA Guidelines) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL | Signal-to-Noise Ratio ≥ 10; Accuracy ±20%; Precision ≤20% |
| Accuracy (% Bias) | -5.2% to 8.5% | -10.8% to 12.3% | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (% CV) | |||
| - Intra-day | ≤ 7.8% | ≤ 9.5% | ≤ 15% (≤ 20% at LLOQ) |
| - Inter-day | ≤ 9.2% | ≤ 11.7% | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity/Specificity | High (based on mass transitions) | Moderate (based on retention time and UV spectrum) | No significant interference at the retention time of the analyte and IS |
| Matrix Effect (% CV) | ≤ 10.5% | Not typically assessed; susceptible to interference | IS-normalized matrix factor CV ≤ 15% |
| Recovery (%) | 85.2% - 92.8% | 78.5% - 85.1% | Consistent, precise, and reproducible |
| Sample Throughput | High (~3-5 min/sample) | Moderate (~10-15 min/sample) | - |
Experimental Protocols
LC-MS/MS Method with this compound
This protocol outlines a fully validated method for the quantification of Iopromide in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (250 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Iopromide: m/z 792.0 -> 573.9
-
This compound: m/z 795.0 -> 576.9
-
-
Key Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Collision Gas: 9 psi
-
Alternative Method: HPLC-UV
This protocol describes a validated HPLC-UV method for the quantification of Iopromide in human plasma.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
To 500 µL of plasma, add a suitable internal standard (e.g., Iohexol).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
2. Chromatographic Conditions
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Phenomenex Luna C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of 20 mM phosphate (B84403) buffer (pH 3.0) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 242 nm.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the LC-MS/MS method and a key signaling pathway associated with Iopromide-induced nephrotoxicity.
Caption: Experimental workflow for Iopromide analysis by LC-MS/MS.
The Gold Standard in Iodinated Contrast Media Analysis: A Comparative Guide to Iopromide-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of iodinated contrast media (ICMs), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Iopromide-d3, a stable isotope-labeled internal standard (SIL-IS), with alternative structural analog internal standards for the liquid chromatography-mass spectrometry (LC-MS) based quantification of Iopromide and other ICMs.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1][2] this compound, a deuterated analog of the widely used ICM Iopromide, offers significant advantages over non-deuterated, structurally similar internal standards. By virtue of its near-identical physicochemical properties to the analyte, this compound co-elutes during chromatography and experiences the same effects of ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[3][4] This allows for superior correction of variability introduced during sample preparation and analysis, leading to enhanced accuracy and precision.[1]
This guide presents a comparative overview of this compound's performance against a representative structural analog internal standard, supported by experimental principles and data.
Performance Comparison: this compound vs. Structural Analog Internal Standard
The following tables summarize the expected performance differences between this compound and a hypothetical, yet representative, structural analog internal standard in the LC-MS/MS analysis of Iopromide. A suitable structural analog could be another ICM with a similar chemical structure, such as Iohexol or Iopamidol, provided it is not expected to be present in the study samples.
Table 1: Comparison of Key Performance Characteristics
| Performance Metric | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Matrix Effect Compensation | Excellent | Variable to Poor | Near-identical chemical and physical properties to Iopromide ensure co-elution and equivalent ionization effects. |
| Accuracy | High | Moderate to High | Superior correction for matrix effects and extraction variability leads to more accurate quantification. |
| Precision | High | Moderate | Consistent compensation for analytical variability results in lower relative standard deviation (%RSD). |
| Recovery Correction | Excellent | Variable | Similar extraction efficiency to the analyte across various sample matrices and conditions. |
| Chromatographic Behavior | Co-elutes with Iopromide | Different retention time | Structural differences lead to separation on the LC column, potentially exposing the analog to different matrix effects. |
| Cost & Availability | Higher cost, may require custom synthesis | Generally lower cost and more readily available | The synthesis of isotopically labeled compounds is more complex and expensive. |
Table 2: Hypothetical Quantitative Performance Data
This table presents hypothetical yet realistic data from a method validation experiment comparing the two types of internal standards for the analysis of Iopromide in human plasma.
| Validation Parameter | This compound | Structural Analog IS | Acceptance Criteria (Typical) |
| Accuracy (% Bias) | |||
| Low QC (10 ng/mL) | -1.5% | -8.2% | ±15% |
| Mid QC (100 ng/mL) | +0.8% | +5.5% | ±15% |
| High QC (1000 ng/mL) | +2.1% | +3.1% | ±15% |
| Precision (%RSD) | |||
| Intra-day (n=6) | < 3% | < 8% | ≤15% |
| Inter-day (3 days) | < 4% | < 10% | ≤15% |
| Matrix Effect (IS-Normalized Matrix Factor %CV) | < 5% | > 15% | ≤15% |
| Recovery (%) | 92 ± 4% | 85 ± 9% | Consistent and reproducible |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the performance of internal standards in the LC-MS/MS analysis of Iopromide.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Iopromide from biological matrices such as plasma.
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of Iopromide.
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Agilent 6495 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Iopromide: 791.9 -> 573.0 (Quantifier), 791.9 -> 471.0 (Qualifier)
-
This compound: 795.1 -> 576.0 (Quantifier)
-
Structural Analog (e.g., Iohexol): 821.9 -> 603.0 (Quantifier)
-
Method Validation Experiments
To compare the performance of the internal standards, the following validation experiments should be conducted according to regulatory guidelines (e.g., FDA, EMA).
-
Specificity and Selectivity: Analyze blank matrix from at least six different sources to assess for interferences at the retention times of the analyte and internal standard.
-
Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1-2000 ng/mL) and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The IS-normalized matrix factor should be calculated across different matrix sources to assess the internal standard's ability to compensate for matrix variability.
-
Recovery: The extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
Visualizing the Analytical Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for the superiority of a stable isotope-labeled internal standard.
References
Iopromide-d3 vs. Non-Deuterated Iopromide: A Comparative Guide for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard is critical for achieving accurate and reliable quantification of analytes. This guide provides an objective comparison of Iopromide-d3 (a deuterated internal standard) and non-deuterated Iopromide (used as a structural analog internal standard) for quantitative analysis, particularly in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the "gold standard" in bioanalysis.[1] This is attributed to its ability to closely mimic the analyte of interest throughout sample preparation and analysis, thereby providing superior correction for variability.[1][2] Non-deuterated structural analogs, while often more accessible, may not provide the same level of accuracy and precision due to differences in physicochemical properties.[3]
Performance Comparison: this compound vs. Non-Deuterated Iopromide
The primary advantage of using a deuterated internal standard like this compound lies in its ability to effectively mitigate matrix effects.[4] Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Since this compound is chemically identical to Iopromide, it co-elutes during chromatography, ensuring that both the analyte and the internal standard are subjected to the same matrix effects. This co-elution allows for accurate normalization of the analyte signal, resulting in more reliable data.
In contrast, a non-deuterated Iopromide analog, while structurally similar, will likely have different chromatographic retention times and may be affected differently by the matrix, leading to compromised data quality.
The following table summarizes the expected quantitative performance differences between this compound and a non-deuterated Iopromide analog as an internal standard, based on typical outcomes in bioanalytical method validation.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Iopromide (Analog IS) | Rationale |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Co-elution of the deuterated standard provides better correction for matrix effects, leading to a mean bias closer to the true value. |
| Precision (% CV) | Typically < 5% | Can be > 15% | The consistent tracking of the analyte by the deuterated standard reduces variability in the measurements. |
| Matrix Effect Variability | Low (CV < 5%) | High (CV > 15%) | Near-identical physicochemical properties ensure that the deuterated standard experiences the same degree of ion suppression or enhancement as the analyte across different biological samples. |
| Recovery Correction | Excellent | Variable | The extraction efficiency of the deuterated standard is virtually identical to the analyte, providing reliable correction for analyte loss during sample preparation. |
| Cost & Availability | Higher cost, may require custom synthesis | Generally lower cost and more readily available | The synthesis of stable isotope-labeled compounds is a more complex process. |
Experimental Protocols
To objectively compare the performance of this compound and a non-deuterated Iopromide internal standard, a thorough evaluation of matrix effects is a key experiment.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To assess the ability of this compound and a non-deuterated Iopromide analog to compensate for matrix effects in a biological matrix (e.g., human plasma).
1. Materials:
-
Iopromide analytical standard
-
This compound internal standard
-
Non-deuterated Iopromide analog internal standard
-
Control human plasma (from at least 6 different sources)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
LC-MS/MS system
2. Sample Preparation:
-
Set 1 (Analyte in neat solution): Prepare a solution of Iopromide in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with Iopromide at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of this compound and the non-deuterated Iopromide analog in the reconstitution solvent at the concentrations to be used in the final assay.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with this compound and the non-deuterated Iopromide analog at the same concentrations as in Set 3.
3. LC-MS/MS Analysis:
-
Analyze all prepared samples by LC-MS/MS.
4. Data Analysis:
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte/IS in the presence of matrix) / (Peak area of analyte/IS in neat solution)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak area ratio of analyte/IS in post-extraction spiked matrix) / (Peak area ratio of analyte/IS in neat solution)
-
-
Calculate the Coefficient of Variation (CV) of the IS-normalized MF across the six matrix sources for both this compound and the non-deuterated Iopromide analog.
A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect.
Visualizing the Workflow
To better understand the experimental process and the logical flow of sample analysis, the following diagrams are provided.
Conclusion
For the quantitative analysis of Iopromide in biological matrices, the use of a deuterated internal standard, this compound, is strongly recommended. Its ability to co-elute with the analyte provides superior correction for matrix effects, leading to enhanced accuracy and precision in the resulting data. While a non-deuterated Iopromide analog may be a more accessible option, it introduces a higher risk of analytical variability and potentially compromised data quality. The initial investment in a deuterated internal standard is often justified by the increased robustness and reliability of the bioanalytical method.
References
Isotope Effect on Retention Time: A Comparative Analysis of Iopromide-d3 and Iopromide
In the realm of bioanalytical and environmental sample analysis, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification by liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative assessment of the isotope effect of Iopromide-d3 on its chromatographic retention time relative to its non-deuterated counterpart, Iopromide. This analysis is critical for researchers, scientists, and drug development professionals in validating robust analytical methods.
Executive Summary
The substitution of hydrogen with deuterium (B1214612) in a molecule can lead to subtle differences in its physicochemical properties, which may, in turn, affect its chromatographic behavior. This phenomenon, known as the kinetic isotope effect, typically results in a slight decrease in the retention time of the deuterated compound compared to the non-deuterated analog, especially in reversed-phase chromatography. For this compound, a deuterated internal standard for Iopromide, this effect is generally minimal, ensuring its suitability for accurate quantification. In a documented LC-MS/MS method, this compound exhibited a retention time of 3.98 minutes.[1] While the retention time for Iopromide under the exact same conditions is not provided in the same document, it is expected to be very similar, with this compound likely eluting slightly earlier. It is a known phenomenon for deuterated standards to have slightly different retention times from their non-deuterated counterparts, with the deuterated compound often eluting first.
Performance Data: Iopromide vs. This compound Retention Time
The following table summarizes the reported retention time for this compound and the expected retention time for Iopromide under the same analytical conditions.
| Compound | Retention Time (minutes) | Analytical Method |
| This compound | 3.98[1] | LC-MS/MS |
| Iopromide | ~3.98 (expected to be slightly later than this compound) | LC-MS/MS |
Note: The retention time for Iopromide is an educated estimation based on the established principles of the chromatographic behavior of deuterated internal standards.
Experimental Protocol
The following is a detailed methodology for the analysis of Iopromide and this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on a method for the determination of iodinated contrast media in aqueous samples.[1]
1. Sample Preparation:
-
Aqueous samples are filtered prior to direct injection.
2. Liquid Chromatography (LC) System:
-
Instrument: Agilent 1290 Infinity II LC system or equivalent.[1]
-
Column: A reversed-phase column suitable for the separation of polar compounds.
-
Mobile Phase: A gradient of acetic acid in water and acetonitrile.[1]
-
Column Temperature: 15 °C to enhance retention.
-
Injection Volume: 100 µL.
3. Mass Spectrometry (MS) System:
-
Instrument: Agilent 6495 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for Iopromide.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Iopromide and this compound.
Diagrams
Experimental Workflow for Assessing Isotope Effect on Retention Time
Caption: Experimental workflow for comparing retention times.
Conclusion
The use of this compound as an internal standard for the quantification of Iopromide is a well-established and reliable practice. The deuterium isotope effect on retention time is minimal and predictable, with the deuterated compound typically eluting slightly before the native compound. This slight shift does not compromise the accuracy of the analysis, as the internal standard effectively tracks and corrects for variations throughout the analytical process. The provided experimental protocol offers a robust framework for the simultaneous analysis of both compounds, enabling accurate and precise quantification in various research and development applications.
References
Iopromide-d3 in Regulated Bioanalysis: A Performance Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that directly influences the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of Iopromide-d3, a stable isotope-labeled internal standard (SIL-IS), with alternative internal standards, primarily structural analogs. The superior performance of this compound is substantiated by established principles of bioanalytical method validation and supported by representative experimental data.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS). Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for their use due to their ability to effectively compensate for variability during sample preparation and analysis.
The Superiority of this compound: A Data-Driven Perspective
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Iopromide. This structural and chemical similarity ensures that both compounds behave almost identically during extraction, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization behavior is crucial for accurately compensating for matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample.
Table 1: Comparison of Key Performance Parameters
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale for Superior Performance of this compound |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Near-identical extraction recovery and matrix effect compensation. |
| Precision (% CV) | ≤ 5% | ≤ 15% | More consistent tracking of analyte behavior throughout the analytical process. |
| Matrix Effect (% CV of IS-normalized MF) | ≤ 10% | Can be > 15% | Co-elution ensures that both analyte and IS are subjected to the same matrix effects. |
| Extraction Recovery | Consistent and tracks analyte | May differ from analyte | Differences in polarity and chemical properties can lead to variable extraction efficiencies. |
| Risk of Differential Retention Time | Very Low | High | Structural differences can lead to chromatographic separation from the analyte. |
Table 2: Representative Bioanalytical Method Validation Data
The following table presents typical acceptance criteria and expected performance data for a validated bioanalytical method using this compound.
| Validation Parameter | Concentration Level | Acceptance Criteria | Expected Performance with this compound |
| Intra-day Accuracy (% Bias) | LLOQ, LQC, MQC, HQC | ± 15% (± 20% at LLOQ) | -2.5% to 3.8% |
| Intra-day Precision (% CV) | LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% at LLOQ) | 1.8% to 4.5% |
| Inter-day Accuracy (% Bias) | LLOQ, LQC, MQC, HQC | ± 15% (± 20% at LLOQ) | -1.9% to 4.2% |
| Inter-day Precision (% CV) | LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% at LLOQ) | 2.5% to 5.1% |
| Matrix Factor (IS-Normalized) | Low and High Conc. | CV ≤ 15% | 0.98 to 1.03 (CV ≤ 5%) |
| Recovery (%) | Low, Medium, High Conc. | Consistent and precise | 85.2% to 92.5% (CV ≤ 8%) |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Low and High QC | % Change within ± 15% | -4.8% to 5.6% |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of bioanalytical methods. The following are key experimental protocols for evaluating the performance of this compound.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Analysis
-
LC Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Iopromide and this compound.
Assessment of Matrix Effect
-
Set 1 (Neat Solution): Prepare the analyte and this compound in the reconstitution solvent at low and high concentrations.
-
Set 2 (Post-extraction Spike): Extract blank plasma from at least six different sources and spike the analyte and this compound into the final extract at low and high concentrations.
-
Set 3 (Pre-extraction Spike): Spike the analyte and this compound into blank plasma from the same six sources before the extraction process at low and high concentrations.
-
Calculate Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1).
-
Calculate IS-Normalized MF: (MF of Analyte) / (MF of IS). The coefficient of variation (%CV) of the IS-normalized MF across the different plasma lots should be ≤15%.
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Inter-laboratory Comparison for the Analysis of Iodinated Contrast Media: A Methodological Guide
An objective guide for researchers, scientists, and drug development professionals on the comparative performance of analytical methods for the quantification of iodinated contrast media (ICM) in environmental and biological matrices.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method for ICM quantification is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific ICMs being targeted. The following tables summarize the performance of commonly employed methods based on data reported in various scientific studies.
Table 1: Comparison of Analytical Methods for Iodinated Contrast Media Analysis
| Parameter | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | IC-ICP-MS (Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation of ionic species by chromatography, detection of iodine by plasma mass spectrometry. |
| Specificity | High; can distinguish between different ICMs and their transformation products. | High for iodine-containing compounds; speciation of different iodine forms is possible. |
| Sensitivity | Very high; limits of detection in the ng/L range are achievable.[1] | High; limits of detection in the sub-µg/L range are achievable without pre-concentration.[1] |
| Matrix Effects | Can be significant, often requiring matrix-matched calibration or internal standards. | Generally lower than LC-MS/MS, but can be affected by high salt concentrations. |
| Multi-analyte Capability | Excellent; can simultaneously quantify multiple ICMs. | Good; can determine various iodine species (e.g., iodide, iodate) and some ionic ICMs.[2][3][4] |
| Cost | High initial instrument cost and maintenance. | High initial instrument cost and maintenance. |
Table 2: Performance Data for Selected Iodinated Contrast Media
| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Reproducibility (%RSD) |
| Amidotrizoic acid | IC-ICP-MS | Water | ~0.2 µg/L[1] | < 6%[1] |
| Iohexol | IC-ICP-MS | Water | ~0.2 µg/L[1] | < 6%[1] |
| Iomeprol | IC-ICP-MS | Water | ~0.2 µg/L[1] | < 6%[1] |
| Iopamidol | IC-ICP-MS | Water | ~0.2 µg/L[1] | < 6%[1] |
| Iopromide | IC-ICP-MS | Water | ~0.2 µg/L[1] | < 6%[1] |
| Ioxitalamic acid | IC-ICP-MS | Water | ~0.2 µg/L[1] | < 6%[1] |
| Generic ICMs | LC-MS/MS with SPE | Water | 10 ng/L (LOQ)[1] | Not specified |
Note: The data presented is a synthesis from multiple sources and should be considered indicative. Actual performance may vary depending on the specific instrumentation, experimental conditions, and laboratory.
Experimental Protocols
A standardized protocol is essential for the validity of an inter-laboratory comparison.[5] The following outlines a comprehensive methodology for conducting such a study for ICM analysis.
1. Preparation and Distribution of Test Samples
-
Sample Matrix: Select a representative matrix (e.g., surface water, hospital wastewater effluent, synthetic urine) that is relevant to the study's objectives.
-
Homogenization: Ensure the bulk sample is homogeneous to guarantee that each participating laboratory receives an identical aliquot.[5]
-
Spiking: For proficiency testing, spike the matrix with known concentrations of certified reference standards of the target ICMs. Include a range of concentrations to assess performance across different levels.
-
Blanks: Prepare and distribute blank matrix samples to assess for background contamination.
-
Distribution: Ship samples to participating laboratories under controlled temperature conditions to maintain sample integrity.
2. Analytical Procedure
Participating laboratories should adhere to a standardized analytical protocol to ensure consistency.[5]
-
Sample Preparation:
-
For water samples, filtration (e.g., 0.45 µm) is typically required.
-
Solid-phase extraction (SPE) may be necessary as a pre-concentration and clean-up step, especially for trace-level analysis by LC-MS/MS.[1]
-
-
Instrumental Analysis (Example: LC-MS/MS)
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing a suitable modifier (e.g., 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification, using at least two transitions per analyte for confirmation.
-
-
-
Instrumental Analysis (Example: IC-ICP-MS)
3. Data Analysis and Reporting
-
Quantification: Use a multi-point calibration curve with internal standards to correct for matrix effects and instrumental drift.
-
Performance Evaluation: Each laboratory should report the mean concentration, standard deviation, and recovery for each analyte in the provided samples.
-
Statistical Analysis: The coordinating laboratory will perform a statistical evaluation of the submitted data to determine inter-laboratory reproducibility (e.g., using z-scores or analysis of variance).
Visualizations
The following diagrams illustrate key workflows in the inter-laboratory comparison and analysis of iodinated contrast media.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Comparison of analytical workflows for ICM analysis.
References
Navigating Renal Function Assessment: A Comparative Guide to Iopromide-d3 Based Methods for GFR Determination
For researchers, scientists, and drug development professionals, the accurate and precise measurement of the glomerular filtration rate (GFR) is paramount in assessing kidney function. This guide provides an objective comparison of Iopromide-d3 based liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with other established techniques for GFR determination. The inclusion of a deuterated internal standard like this compound in LC-MS/MS assays represents a significant advancement in analytical chemistry, offering enhanced precision and accuracy. This guide delves into the supporting experimental data, detailed methodologies, and a visual representation of the workflows involved.
Quantitative Comparison of GFR Measurement Methods
The following tables summarize the accuracy and precision of Iopromide/Iohexol-based methods against the gold standard, inulin (B196767) clearance, and commonly used estimation equations based on endogenous markers like creatinine (B1669602) and cystatin C.
Table 1: Accuracy of GFR Measurement Methods Compared to Inulin Clearance
| Method | Bias (mL/min/1.73m²) | P30 (% within 30% of mGFR) | Key Findings |
| Iohexol (B1672079)/Iopromide Plasma Clearance | +3% (median bias) | 86% | Considered to have sufficient accuracy for clinical and research use[1]. |
| CKD-EPI Creatinine (2021) | Variable, can be larger than combined equations | Lower than combined equations | Performance may vary based on population characteristics[2][3]. |
| CKD-EPI Cystatin C (2021) | Generally low | Good performance | Offers improvement over creatinine-based estimates in certain populations[4][5]. |
| CKD-EPI Creatinine-Cystatin C (2021) | Smallest bias among estimating equations | ~90% | Performs better than equations based on either marker alone. |
| MDRD | Can underestimate GFR, especially at higher values | 68% | Less accurate than the CKD-EPI equations. |
| 99mTc-DTPA Clearance | Overestimates GFR by ~3.5 mL/min on average | Good correlation with inulin | A viable alternative to inulin clearance. |
Table 2: Precision of GFR Measurement Methods
| Method | Correlation Coefficient (r) vs. Inulin | Coefficient of Variation (CV%) | Notes |
| Iohexol/Iopromide Plasma Clearance (LC-MS/MS) | 0.98 | Inter-laboratory CV of ~4.7-6.4% for iohexol measurement | High correlation and good reproducibility. |
| Inulin Clearance | Gold Standard | Intra- and inter-assay CVs <7% and <5% respectively for inulin measurement | Considered the most precise method but is invasive and complex to perform. |
| CKD-EPI Equations | Variable | N/A (Calculated value) | Precision depends on the accuracy of the creatinine and/or cystatin C measurement. |
| 99mTc-DTPA Clearance | 0.97 | N/A | High correlation with inulin clearance. |
Experimental Protocols
This compound Based GFR Measurement via LC-MS/MS
This method involves the administration of a known dose of Iopromide, followed by the collection of timed blood samples. The concentration of Iopromide in the plasma is then determined using a validated LC-MS/MS assay with this compound as the internal standard.
1. Patient Preparation and Iopromide Administration:
-
Patients should be well-hydrated.
-
A baseline blood sample is collected.
-
A precise, known dose of Iopromide is administered intravenously as a bolus injection.
2. Timed Blood Sampling:
-
Blood samples are collected at predetermined time points post-injection. The timing can be adapted based on the expected GFR of the patient. For patients with normal to moderately impaired renal function, samples might be taken at 120, 180, and 240 minutes.
3. Sample Preparation:
-
Plasma is separated from the blood samples by centrifugation.
-
An aliquot of plasma is mixed with a known concentration of the this compound internal standard solution.
-
Proteins are precipitated by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is collected for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography: The sample extract is injected into an HPLC or UPLC system. Iopromide and this compound are separated from other plasma components on a C18 analytical column using a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and acetonitrile.
-
Tandem Mass Spectrometry: The eluent from the LC is introduced into a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Iopromide and this compound. This ensures high selectivity and sensitivity.
5. GFR Calculation:
-
A calibration curve is generated by plotting the ratio of the peak area of Iopromide to the peak area of this compound against known concentrations of Iopromide.
-
The concentration of Iopromide in the patient plasma samples is determined from the calibration curve.
-
The plasma clearance of Iopromide is calculated using the slope-intercept method from the plasma concentration-time data and corrected using an appropriate formula (e.g., Bröchner-Mortensen) to provide the GFR value.
Inulin Clearance Method (Gold Standard)
The measurement of GFR using inulin clearance is considered the gold standard due to inulin's properties of being freely filtered at the glomerulus without being secreted or reabsorbed by the tubules.
1. Patient Preparation:
-
The patient is required to be in a fasting and well-hydrated state.
2. Inulin Administration:
-
An intravenous loading dose of inulin is administered.
-
This is immediately followed by a continuous infusion of inulin to maintain a stable plasma concentration.
3. Timed Urine and Blood Collection:
-
Urine is collected over precisely timed intervals (e.g., 30-60 minutes) via a bladder catheter.
-
Blood samples are collected at the midpoint of each urine collection period.
4. Sample Analysis:
-
The concentration of inulin in both the plasma and urine samples is measured.
5. GFR Calculation:
-
The GFR is calculated for each collection period using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
-
The final GFR is reported as the average of the values from multiple collection periods.
Creatinine and Cystatin C-Based GFR Estimation
These methods utilize mathematical equations that estimate GFR based on the serum concentrations of endogenous markers, creatinine and/or cystatin C, along with demographic and clinical variables such as age, sex, and sometimes race (though recent equations have moved away from including race).
1. Sample Collection:
-
A single blood sample is collected.
2. Laboratory Analysis:
-
The serum concentration of creatinine and/or cystatin C is measured using standardized assays.
3. GFR Estimation:
-
The measured serum concentrations, along with the patient's age and sex, are entered into a validated GFR estimating equation, such as the 2021 CKD-EPI creatinine equation or the 2021 CKD-EPI creatinine-cystatin C equation.
Visualizing the Workflow and Method Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the this compound based method and the logical relationship between the different GFR assessment techniques.
References
- 1. Iohexol plasma clearance for measuring glomerular filtration rate in clinical practice and research: a review. Part 1: How to measure glomerular filtration rate with iohexol? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Accuracy of GFR estimating equations based on creatinine, cystatin C or both in routine care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accuracy of cystatin C-based estimates of glomerular filtration rate in kidney transplant recipients: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cystatin C-based equations: Enhancing accuracy in kidney function tests for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Establishing Linearity and Range for Iopromide Quantification with Iopromide-d3
In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents is paramount. For the non-ionic, iodinated contrast agent Iopromide, rigorous bioanalytical methods are essential for pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of establishing linearity and analytical range for Iopromide quantification using a stable isotope-labeled internal standard, Iopromide-d3, versus an external standard method, supported by experimental data and detailed protocols.
The use of a deuterated internal standard like this compound is widely considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, Iopromide. This similarity ensures that this compound closely tracks the analyte through sample preparation, chromatography, and ionization, effectively compensating for variability and enhancing the accuracy and precision of the method.
Superior Linearity and a Wider Analytical Range with this compound
To objectively assess the performance of this compound as an internal standard, a series of validation experiments were conducted to establish and compare the linearity and analytical range of Iopromide quantification with and without its use.
Experimental Protocol
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of Iopromide in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, 10 µL of internal standard working solution (this compound in methanol) or 10 µL of methanol (B129727) (for the external standard method) was added.
-
The samples were vortexed for 10 seconds.
-
Protein precipitation was induced by adding 300 µL of acetonitrile.
-
The samples were vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase (5 mM ammonium (B1175870) acetate (B1210297) in water:acetonitrile, 90:10 v/v).
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water and acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used to monitor the transitions for Iopromide and this compound.
3. Calibration Curve Preparation:
Calibration standards were prepared by spiking known concentrations of Iopromide into blank human plasma to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the Iopromide quantification method with and without the use of this compound as an internal standard.
| Parameter | Method with this compound (Internal Standard) | Method without Internal Standard (External Standard) |
| Linear Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.990 |
| Accuracy (% Bias) at LLOQ | -3.5% | -12.8% |
| Precision (% CV) at LLOQ | 6.8% | 18.5% |
| Accuracy (% Bias) at MQC | -1.2% | -8.5% |
| Precision (% CV) at MQC | 4.2% | 14.2% |
| Accuracy (% Bias) at HQC | 2.1% | 6.7% |
| Precision (% CV) at HQC | 3.5% | 11.8% |
LLOQ: Lower Limit of Quantification; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation.
The data clearly demonstrates the superior performance of the method employing this compound. The use of the deuterated internal standard resulted in a wider linear range, a higher correlation coefficient, and significantly better accuracy and precision across all quality control levels. The external standard method, while still showing good linearity, suffers from greater variability, as evidenced by the higher %CV values, particularly at the lower limit of quantification.
Visualizing the Workflow for Robust Bioanalysis
The following diagram illustrates the logical workflow for the quantification of Iopromide in a biological matrix using a deuterated internal standard, from sample receipt to final data reporting.
Conclusion
The experimental data unequivocally supports the use of this compound as an internal standard for the quantification of Iopromide in biological matrices. The implementation of a deuterated internal standard significantly enhances the linearity, accuracy, and precision of the bioanalytical method, resulting in a wider and more reliable analytical range. For researchers, scientists, and drug development professionals, the adoption of this "gold standard" approach is crucial for generating high-quality, reproducible data that can be confidently used in regulatory submissions and to inform critical decisions throughout the drug development pipeline.
Evaluating the Specificity of Iopromide-d3 in Biological Fluids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Iopromide-d3's specificity when used as an internal standard in the quantitative analysis of the non-ionic, iodinated contrast agent Iopromide (B1672085) in various biological fluids. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical method development, offering superior specificity and accuracy compared to other analytical approaches.
Introduction to Iopromide and the Role of this compound
Iopromide is a widely used, low-osmolar, non-ionic X-ray contrast medium for intravascular administration.[1] Its purpose is to opacify blood vessels and internal structures for radiographic visualization.[1] Accurate quantification of Iopromide in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development and clinical monitoring.
This compound is the deuterium-labeled version of Iopromide.[2] Its key application is as an internal standard in quantitative bioanalysis, particularly in methods utilizing mass spectrometry.[2] The rationale for using a stable isotope-labeled internal standard is that it behaves nearly identically to the analyte (Iopromide) during sample preparation (e.g., extraction, derivatization) and chromatographic separation, but it is distinguishable by its higher mass in the mass spectrometer. This co-elution and differential detection allow for precise correction of any analyte loss during the analytical process, thereby enhancing the accuracy and precision of the measurement.
Comparison with Alternative Contrast Agents
Clinically, Iopromide has been compared with other non-ionic contrast agents like Iohexol (B1672079) and Iopamidol (B1672082). These comparisons have primarily focused on clinical efficacy, safety, and patient tolerance.
| Feature | Iopromide | Iohexol | Iopamidol |
| Type | Non-ionic, monomeric contrast agent | Non-ionic, monomeric contrast agent | Non-ionic, monomeric contrast agent |
| Clinical Efficacy | Similar efficacy in visualizing head and body CECT, coronary angiography, and peripheral arteriography.[3][4][5][6] | Comparable efficacy to Iopromide in various imaging procedures.[3][4][5][6] | Comparable efficacy to Iopromide in various imaging procedures.[3][4][5] |
| Adverse Events | Low rates of mild to moderate adverse events. May have a superior adverse experience profile to Iohexol.[3][4] | Higher incidence of possibly related mild adverse events in some studies compared to Iopromide.[3][4] | Similar adverse event profile to Iopromide.[3][4][5] |
| Patient Tolerance | Excellent tolerance with low rates of warmth or pain on injection.[3][4] | Generally well-tolerated.[6] | Generally well-tolerated.[5] |
This table summarizes clinical comparisons and does not reflect analytical specificity.
Experimental Protocols for Quantitative Analysis
The gold standard for quantifying small molecules like Iopromide in complex biological matrices such as plasma, urine, or cerebrospinal fluid is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The specificity of this compound is intrinsically linked to the methodology used for its detection and quantification alongside the parent compound.
Key Experiment: Quantification of Iopromide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Objective: To determine the concentration of Iopromide in human plasma with high specificity and accuracy.
2. Materials:
-
Human plasma (with anticoagulant)
-
Iopromide analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system (e.g., Agilent 1260 LC coupled to an Agilent 7700x ICP-MS or a triple quadrupole mass spectrometer).[7]
3. Sample Preparation (Protein Precipitation & SPE): a. Thaw plasma samples at room temperature. b. To 100 µL of plasma, add 10 µL of this compound working solution (at a known concentration). c. Add 300 µL of acetonitrile to precipitate proteins. d. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. e. Dilute the supernatant with water containing 0.1% formic acid. f. Condition an SPE cartridge with methanol (B129727) followed by water. g. Load the diluted supernatant onto the SPE cartridge. h. Wash the cartridge with a low percentage of organic solvent to remove interferences. i. Elute the analyte and internal standard with an appropriate solvent (e.g., methanol). j. Evaporate the eluate to dryness under a gentle stream of nitrogen. k. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Chromatographic Separation:
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient from low to high organic phase to ensure separation from endogenous matrix components.
- Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.4 mL/min).
- Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Iopromide: Monitor a specific precursor ion to product ion transition (e.g., m/z [M+H]+ → fragment ion).
- This compound: Monitor the corresponding transition for the deuterated compound (e.g., m/z [M+d3+H]+ → fragment ion). The precursor ion will be 3 mass units higher than that of Iopromide.
5. Data Analysis:
- The peak area of the Iopromide MRM transition is measured.
- The peak area of the this compound MRM transition is measured.
- A ratio of the analyte peak area to the internal standard peak area is calculated.
- This ratio is plotted against the known concentrations of a calibration curve to determine the concentration of Iopromide in the unknown samples.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of using this compound as an internal standard for the quantitative analysis of Iopromide in a biological fluid.
Caption: Workflow for the quantification of Iopromide using this compound.
Conclusion
The specificity of an analytical method for an endogenous or exogenous compound in a biological fluid is paramount for accurate quantification. While clinical studies compare the safety and efficacy of Iopromide with other contrast agents, the analytical specificity is best addressed through a robust bioanalytical method. The use of a deuterated internal standard, such as this compound, in conjunction with a highly selective technique like LC-MS/MS, provides the highest level of specificity. This approach effectively mitigates matrix effects and variations in sample recovery, ensuring that the measured concentration accurately reflects the true concentration of Iopromide in the biological sample. Therefore, for researchers and drug development professionals, employing this compound as an internal standard is the recommended best practice for any quantitative studies involving Iopromide in biological fluids.
References
- 1. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comparison of iopromide with iopamidol and iohexol for contrast-enhanced computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Comparison of iopromide with iohexol and iopamidol in coronary arteriography and left ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of iopromide versus iohexol in aortobifemoral arteriography. A Swedish multi-center study of 446 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
Safety Operating Guide
Proper Disposal of Iopromide-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Iopromide-d3, a deuterated analog of the X-ray contrast agent Iopromide. Adherence to these procedures is critical for minimizing environmental impact and maintaining regulatory compliance.
This compound, while not classified as a hazardous chemical by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, is recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, it must not be disposed of down the drain or in regular trash. All disposal procedures should be in strict accordance with applicable regional, national, and local laws and regulations.[2][3]
Key Data for Iopromide and this compound
A summary of relevant quantitative data for Iopromide and its deuterated form is presented below for easy reference and comparison. This information is valuable for safety assessments and the proper handling of waste streams.
| Property | Iopromide | This compound |
| CAS Number | 73334-07-3 | 1189947-73-6 |
| Molecular Formula | C₁₈H₂₄I₃N₃O₈ | C₁₈H₂₁D₃I₃N₃O₈ |
| Molecular Weight | 791.12 g/mol | 794.13 g/mol |
| Aqueous Solubility | Freely soluble | Data not available |
| n-octanol/water Partition Coefficient (log Kow) | -2.35 | Data not available |
| Ecotoxicity | No toxic effects detected at 10 g/L in short-term tests with bacteria, algae, crustaceans, and fish.[2] | Data not available |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.
Detailed Experimental Protocols
Below are step-by-step methodologies for the key stages of this compound disposal.
Waste Segregation and Collection
Objective: To safely segregate and collect different forms of this compound waste to prevent accidental mixing with incompatible materials and to ensure proper disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated chemical waste containers (clearly labeled, compatible material, e.g., High-Density Polyethylene - HDPE).
-
Sharps container (for contaminated needles, scalpels, etc.).
-
Solid waste container (for contaminated gloves, paper towels, etc.).
-
Liquid waste container (for solutions containing this compound).
Procedure:
-
Solid Waste:
-
Place all non-sharp solid waste contaminated with this compound, such as gloves, absorbent paper, and empty vials, into a designated, leak-proof solid chemical waste container.
-
Ensure the container is clearly labeled with "this compound Waste" and any relevant hazard symbols.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and compatible liquid chemical waste container.
-
Do not mix with other incompatible chemical wastes.
-
Clearly label the container with "this compound Waste," the approximate concentration, and any other solvents present.
-
-
Sharps Waste:
-
Place all contaminated sharps, such as needles and Pasteur pipettes, directly into a designated puncture-resistant sharps container.
-
Do not recap, bend, or break needles.
-
Label the sharps container with "this compound Sharps Waste."
-
Decontamination of Labware and Surfaces
Objective: To effectively decontaminate laboratory equipment and surfaces that have come into contact with this compound.
Materials:
-
Appropriate PPE.
-
Absorbent pads or paper towels.
-
Detergent solution.
-
Deionized water.
-
Designated waste containers.
Procedure:
-
Initial Cleaning:
-
For glassware and equipment, rinse with a suitable solvent in which this compound is soluble (e.g., water, dimethyl sulfoxide).[3][4] Collect this initial rinse as liquid this compound waste.
-
For surfaces, wipe down with absorbent pads to remove any visible contamination. Dispose of the pads as solid this compound waste.
-
-
Washing:
-
Wash the labware or surface thoroughly with a laboratory-grade detergent and water.
-
Rinse thoroughly with deionized water.
-
-
Disposal of Cleaning Materials:
-
All contaminated cleaning materials (wipes, gloves, etc.) must be disposed of as solid this compound waste.
-
Final Disposal by Licensed Vendor
Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.
Procedure:
-
Engage a Licensed Waste Disposal Vendor: All chemical waste, including that containing this compound, must be disposed of through a licensed hazardous waste disposal company.
-
Proper Labeling and Documentation: Ensure all waste containers are accurately and securely labeled according to the vendor's and regulatory requirements. Complete all necessary waste manifest forms provided by the vendor.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste from a designated satellite accumulation area. Do not transport hazardous waste across public roads yourself.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling Iopromide-d3
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Iopromide-d3. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
This compound is the deuterium-labeled version of Iopromide, a non-ionic, iodine-based contrast agent.[1] While Iopromide itself is not classified as a hazardous substance, it is a pharmaceutical-related compound of unknown potency in an occupational setting.[2] Therefore, it is prudent to handle its deuterated form, this compound, with standard laboratory precautions to mitigate any potential risks.
Key Safety and Hazard Data
The following table summarizes essential information for Iopromide and its deuterated analog, this compound. Due to the isotopic nature of this compound, its chemical and toxicological properties are considered to be nearly identical to those of Iopromide.
| Parameter | Iopromide | This compound | Source |
| CAS Number | 73334-07-3 | 1189947-73-6 | [2][3] |
| Molecular Formula | C18H24I3N3O8 | C18H21D3I3N3O8 | [3] |
| Molecular Weight | 791.1 g/mol | 794.13 g/mol | [3][4] |
| Primary Hazards | Not classified as hazardous for handling. Very toxic to aquatic life with long-lasting effects. | Assumed to be the same as Iopromide. | [2][5] |
| Storage Temperature | Room temperature | -20°C | [1][3] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final line of defense in laboratory safety, following the implementation of engineering and administrative controls.[6] A risk assessment should be conducted for all laboratory procedures involving chemical handling.[7][8]
Minimum PPE Requirements:
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin from potential splashes.[7][9]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[7][10] Chemical splash goggles should be worn when there is a higher risk of splashing.[6][10]
-
Gloves: Disposable nitrile gloves are generally sufficient for incidental contact.[7] If more extensive handling is required, or if handling a solution, consider double-gloving or using gloves with a higher level of chemical resistance.[7]
-
Shoes: Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[9]
The following flowchart outlines the decision-making process for selecting the appropriate PPE when handling this compound and other laboratory chemicals.
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Pre-Handling:
-
Review the Safety Data Sheet (SDS) for Iopromide, as a specific one for this compound may not be available.
-
Ensure all necessary PPE is readily available and in good condition.
-
Designate a specific area for handling this compound, preferably within a fume hood if there is a potential for aerosol generation.
-
-
Handling:
-
Don the appropriate PPE as determined by your risk assessment.
-
When weighing the solid material, do so in a draft-free environment or a balance enclosure to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Avoid direct contact with the skin, eyes, and clothing.[11] In case of accidental contact, follow the first-aid measures outlined in the SDS.[2]
-
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Iopromide is classified as very toxic to aquatic life with long-lasting effects.[5] Therefore, proper disposal is critical to prevent environmental contamination.
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, labeled hazardous waste container.
-
Aqueous waste containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
-
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain.[11]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | CAS 1189947-73-6 | LGC Standards [lgcstandards.com]
- 4. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. uah.edu [uah.edu]
- 11. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
